molecular formula C7H8N2O3 B1404065 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid CAS No. 1389323-51-6

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

Katalognummer: B1404065
CAS-Nummer: 1389323-51-6
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: HBZDAQAXRCGWBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid is a high-purity chemical intermediate designed for pharmaceutical research and development. Its structure incorporates an oxetane ring, a valuable motif in medicinal chemistry known to improve the physicochemical and pharmacokinetic properties of drug candidates. The oxetane ring can enhance aqueous solubility, reduce metabolic clearance, and serve as a versatile synthetic handle for further derivatization . This compound is part of a well-established class of oxetanyl-substituted heterocycles, similar to other research compounds like 4-iodo-1-(oxetan-3-yl)-1H-pyrazole and 1-(oxetan-3-yl)-1H-pyrazol-4-amine, which are utilized in scientific research, particularly in the design and synthesis of novel kinase inhibitors . The carboxylic acid functional group provides a critical site for further chemical modification, allowing researchers to create amide, ester, or other derivatives for constructing diverse compound libraries. As a building block, it facilitates the exploration of structure-activity relationships in lead optimization campaigns. 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid is supplied with comprehensive analytical data and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Eigenschaften

IUPAC Name

1-(oxetan-3-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-1-8-9(2-5)6-3-12-4-6/h1-2,6H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZDAQAXRCGWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid (CAS 1389323-51-6)

Author: BenchChem Technical Support Team. Date: February 2026

A valuable building block for next-generation therapeutics, this guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Strategic Importance in Medicinal Chemistry

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid emerges as a compound of significant interest at the confluence of two highly valued scaffolds in modern drug discovery: the oxetane ring and the pyrazole carboxylic acid core. The strategic incorporation of an oxetane moiety is a well-established approach to enhancing the physicochemical properties of drug candidates.[1][2] Oxetanes can improve aqueous solubility, metabolic stability, and lipophilicity, while also serving as bioisosteres for gem-dimethyl or carbonyl groups.[2][3] Concurrently, the pyrazole nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]

This technical guide provides a detailed exploration of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid, offering a plausible synthetic route, an analysis of its predicted physicochemical properties, and a discussion of its potential applications in the development of novel therapeutics.

Physicochemical Properties: Engineering Improved Druglikeness

The unique combination of the polar, three-dimensional oxetane ring with the aromatic, functional pyrazole core in 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid suggests a favorable profile for drug development. The oxetane group is known to favorably modulate properties such as solubility and metabolic clearance.[2][3]

PropertyPredicted Value/InformationSource
CAS Number 1389323-51-6N/A
Molecular Formula C₇H₈N₂O₃[7]
Molecular Weight 168.15 g/mol [7]
Physical State SolidN/A
XlogP (predicted) -0.6[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 4[7]
Rotatable Bond Count 2[7]

Note: Some properties are predicted based on computational models due to the limited availability of experimental data for this specific compound.

Proposed Synthesis of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

Overall Synthetic Workflow

G cluster_0 Step 1: Synthesis of Oxetan-3-yl Hydrazine cluster_1 Step 2: Synthesis of Ethyl 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylate cluster_2 Step 3: Hydrolysis to the Carboxylic Acid A Oxetan-3-one C Reductive Amination A->C 1. Condensation B Hydrazine Hydrate B->C D Oxetan-3-yl Hydrazine C->D 2. Reduction (e.g., NaBH3CN) F Oxetan-3-yl Hydrazine E Ethyl 2-(ethoxymethylene)-3-oxobutanoate G Pyrazole Ring Formation E->G Cyclocondensation F->G H Ethyl 1-(Oxetan-3-yl)-1H- pyrazole-4-carboxylate G->H I Ethyl 1-(Oxetan-3-yl)-1H- pyrazole-4-carboxylate J Base Hydrolysis (e.g., NaOH) I->J K Acidification (e.g., HCl) J->K L 1-(Oxetan-3-yl)-1H-pyrazole- 4-carboxylic acid K->L

Caption: Proposed three-step synthesis of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Oxetan-3-yl Hydrazine (Hypothetical Protocol)

  • Rationale: The initial step involves the formation of the key oxetane-containing building block, oxetan-3-yl hydrazine. This can be achieved through the reductive amination of oxetan-3-one with hydrazine.

  • Procedure:

    • To a solution of oxetan-3-one (1.0 eq) in methanol at 0 °C, add hydrazine hydrate (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the corresponding hydrazone.

    • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Basify the aqueous residue with solid sodium bicarbonate and extract with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield oxetan-3-yl hydrazine.

Step 2: Synthesis of Ethyl 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylate

  • Rationale: This step utilizes a classic pyrazole synthesis through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.[8] Ethyl 2-(ethoxymethylene)-3-oxobutanoate serves as a suitable precursor for the pyrazole-4-carboxylate core.[9][10]

  • Procedure:

    • Dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol.

    • Add a solution of oxetan-3-yl hydrazine (1.1 eq) in ethanol to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis to 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

  • Rationale: The final step is a standard ester hydrolysis to yield the desired carboxylic acid. Basic conditions are typically employed to ensure complete conversion.

  • Procedure:

    • Dissolve ethyl 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid.

Potential Mechanism of Action and Biological Activities

Given the absence of specific biological data for 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid, its potential therapeutic applications can be inferred from the well-documented activities of its constituent moieties.

The Role of the Pyrazole-4-Carboxylic Acid Core

The pyrazole ring is a cornerstone of many biologically active compounds.[4][5] Pyrazole-containing molecules have been reported to exhibit a wide array of pharmacological effects, including:

  • Anti-inflammatory activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.

  • Anticancer activity: Pyrazole derivatives have shown promise as inhibitors of various kinases and other cancer-related targets.

  • Antimicrobial and Antifungal activity: The pyrazole scaffold is present in numerous compounds with demonstrated efficacy against a range of pathogens.[11]

  • Antiviral activity: Certain pyrazole derivatives have been investigated for their ability to inhibit viral replication.[5]

The Influence of the Oxetane Moiety

The oxetane ring is not merely a passive solubilizing group; it can actively contribute to the biological profile of a molecule.[1][2] Its three-dimensional structure can influence binding to biological targets, and its metabolic stability can lead to improved pharmacokinetic profiles.[3] The incorporation of an oxetane can also modulate the basicity of nearby functional groups, which can be crucial for target engagement and selectivity.[3]

Potential Synergistic Effects and Therapeutic Targets

The combination of the pyrazole-4-carboxylic acid scaffold with the oxetane ring in 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid could lead to compounds with enhanced potency, selectivity, and drug-like properties. Potential biological targets for derivatives of this compound could include:

  • Kinases: A primary target class for pyrazole-based inhibitors in oncology and inflammatory diseases.

  • Enzymes: Including but not limited to cyclooxygenases (COX), lipoxygenases (LOX), and various metabolic enzymes.

  • G-protein coupled receptors (GPCRs): A diverse family of receptors involved in a multitude of physiological processes.

G cluster_0 Structural Features cluster_1 Predicted Physicochemical Properties cluster_2 Potential Biological Activities cluster_3 Potential Therapeutic Applications A 1-(Oxetan-3-YL)-1H-pyrazole- 4-carboxylic acid B Oxetane Moiety A->B C Pyrazole-4-Carboxylic Acid Core A->C D Improved Solubility B->D E Enhanced Metabolic Stability B->E F Modulated Lipophilicity B->F G Anti-inflammatory C->G H Anticancer C->H I Antimicrobial C->I J Antiviral C->J K Drug Discovery & Development D->K E->K F->K G->K H->K I->K J->K

Caption: Interplay of structural features, predicted properties, and potential applications.

Applications in Drug Discovery and Development

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid represents a versatile building block for the synthesis of compound libraries for high-throughput screening. Its carboxylic acid handle provides a convenient point for chemical modification, allowing for the exploration of a wide range of derivatives.

Potential therapeutic areas for compounds derived from this scaffold include:

  • Oncology: The development of novel kinase inhibitors or other targeted anticancer agents.

  • Inflammatory Diseases: The design of new anti-inflammatory drugs with improved safety profiles.

  • Infectious Diseases: The discovery of new antimicrobial or antiviral agents to combat drug resistance.

The favorable physicochemical properties imparted by the oxetane ring make this scaffold particularly attractive for developing orally bioavailable drugs with improved pharmacokinetic profiles.

Conclusion

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid is a promising and strategically designed molecule that combines the beneficial properties of two key medicinal chemistry scaffolds. While further experimental validation is required, the theoretical analysis presented in this guide suggests that this compound and its derivatives hold significant potential for the development of next-generation therapeutics. Its value as a versatile building block for the synthesis of diverse compound libraries makes it a molecule of high interest for researchers in both academic and industrial drug discovery settings.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11678.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Google Patents. (n.d.). Methods for making oxetan-3-ylmethanamines.
  • ResearchGate. (2025).
  • Journal of the American Chemical Society. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.
  • ResearchGate. (n.d.).
  • Current status of pyrazole and its biological activities. PMC.
  • Postovsky Institute of Organic Synthesis UB RAS. (n.d.). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • Google Patents. (n.d.). Process for the preparation of a pyrazole derivative.
  • Open Access LMU. (n.d.). Energetic but insensitive spiro‐tetrahydrotetrazines based on oxetane‐3‐one.
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • ResearchGate. (2025).
  • Taylor & Francis Online. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • Bibliomed. (n.d.).
  • Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • ResearchGate. (2025).
  • ACS Publications. (2026).
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • Thieme. (n.d.).
  • PubChem. (n.d.). Ethyl 2-(ethoxymethylene)
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • PubChemLite. (n.d.). 1-(oxetan-3-yl)-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

Discovery of Novel Pyrazole-Based Inhibitors: From Rational Design to Preclinical Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Foreword: The Enduring Privilege of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a structure.[1][2][3] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, from the anti-inflammatory celecoxib to kinase inhibitors like ruxolitinib and the antiviral lenacapavir.[2][3][4][5]

The pyrazole core's success is not accidental. It offers a unique combination of features:

  • Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, a crucial factor in improving the pharmacokinetic profile of drug candidates.[4]

  • Synthetic Tractability: The scaffold is readily synthesized and derivatized, allowing for extensive exploration of chemical space to optimize biological activity.[6]

  • Versatile Bioactivity: Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][5][7][8][9]

  • Structural Mimicry: It can act as a bioisostere for other rings, like the imidazole in purines, enabling the design of novel isosteres with improved properties.[10]

This guide provides an in-depth, technically-focused narrative on the contemporary process of discovering and developing novel pyrazole-based inhibitors. We will move beyond simple protocols to explore the causal logic behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals engaged in this dynamic field.

Chapter 1: The Foundation - Target-Centric Design & Synthesis

The journey to a novel inhibitor begins with a clear understanding of the biological target and a robust strategy for synthesizing a diverse yet focused library of candidate molecules.

Rationale-Driven Target Selection

The selection of a biological target is the strategic cornerstone of any drug discovery program. For pyrazole-based inhibitors, several target classes have proven particularly fruitful. The rationale is often rooted in the pyrazole's ability to form key hydrogen bonds and hydrophobic interactions within enzyme active sites.

  • Protein Kinases: This is arguably the most successful target class for pyrazole inhibitors. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[11] The pyrazole scaffold can effectively function as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.[12][13] Prominent targets include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and p21-activated kinases (PAKs).[14][15][16]

  • Inflammatory Enzymes: Targets like Cyclooxygenase-2 (COX-2) are well-established for anti-inflammatory therapies. The pyrazole drug Celecoxib is a selective COX-2 inhibitor, demonstrating the scaffold's utility in this area.[7]

  • Bacterial Enzymes: With rising antimicrobial resistance, novel targets are essential. Enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for bacterial fatty acid synthesis, have been successfully targeted by pyrazole derivatives.[17]

Core Synthesis: The Paal-Knorr Condensation and Beyond

A cornerstone of pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative. This versatile and reliable method allows for the introduction of substituents at various positions on the resulting pyrazole ring.

This protocol describes a foundational method for creating the pyrazole core, which can then be further functionalized.

Objective: To synthesize a pyrazole core via condensation of a substituted 1,3-diketone with phenylhydrazine.

Materials:

  • 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione (1.0 eq)

  • Phenylhydrazine hydrochloride (1.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate solution (for workup)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 1,3-diketone (1.0 eq) and dissolve it in absolute ethanol (approx. 10 mL per gram of diketone).

  • Reagent Addition: Add phenylhydrazine hydrochloride (1.1 eq) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Causality Note: The acidic catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine. Refluxing provides the necessary activation energy for both the initial condensation and the subsequent cyclization/dehydration step.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water.

  • Neutralization: Neutralize the solution by adding saturated sodium bicarbonate solution until effervescence ceases. A precipitate should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure pyrazole product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Building the Arsenal: Library Diversification

With a core synthesis method established, the next step is to generate a library of analogues to explore the structure-activity relationship (SAR). This is achieved by systematically varying the substituents on the pyrazole core and any attached linkers. A common strategy involves a second nucleophilic substitution on a reactive handle incorporated into the initial pyrazole structure.[12][18]

G cluster_0 Core Synthesis cluster_1 Library Generation cluster_2 Screening Start 1,3-Dicarbonyl + Hydrazine Derivative Core Functionalized Pyrazole Core (e.g., with Cl) Start->Core Paal-Knorr Condensation Library Diverse Pyrazole Inhibitor Library Core->Library Nucleophilic Substitution (Parallel Synthesis) Linkers Diverse Building Blocks (Anilines, Amines, etc.) Linkers->Library Screen Biological Screening (HTS) Library->Screen

Caption: Workflow for pyrazole inhibitor library generation.

Chapter 2: The Gauntlet - A Stepwise Biological Evaluation Cascade

Identifying a promising inhibitor requires a multi-stage screening process designed to efficiently filter a large library down to a few well-characterized lead compounds. This cascade moves from broad, high-throughput methods to specific, mechanism-focused assays.

In Vitro Screening: From Hit Identification to Cellular Potency

The initial phase focuses on identifying "hits"—compounds that show activity against the target in a simplified, non-cellular environment—and then confirming that this activity translates to a more complex cellular setting.

The first step is typically a high-throughput screen (HTS) using a purified enzyme. For a kinase target, this would be a kinase activity assay measuring the phosphorylation of a substrate. For an enzyme like E. coli FabH, an assay would measure the inhibition of the condensation reaction it catalyzes.[17] The goal is to quickly and cost-effectively identify compounds that inhibit the target at a specific concentration, generating a list of initial hits.

A compound that inhibits a purified enzyme is of little use if it cannot enter a cell or is indiscriminately toxic. Therefore, hits are progressed to cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability.

Objective: To determine the concentration at which pyrazole inhibitors reduce the viability of a cancer cell line by 50% (the IC₅₀ value).

Materials:

  • Cancer cell line (e.g., PC-3 for prostate, MCF-7 for breast)[10]

  • Normal cell line (e.g., HUVEC) for counter-screening[10]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Pyrazole inhibitor stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Self-Validation Check: Include wells with medium only (no cells) to serve as a background control.

  • Compound Treatment: Prepare serial dilutions of the pyrazole inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the inhibitors) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[19]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality Note: Living, metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Elucidating the Mechanism of Action (MoA)

Once a compound has demonstrated potent and selective cellular activity, it's crucial to confirm that it works through the intended mechanism.

  • Target Engagement: Assays like NanoBRET™ can be used to confirm that the inhibitor physically binds to its intended target protein within the living cell.[18]

  • Phenotypic Confirmation: If an inhibitor targets a cell cycle kinase like CDK16, its MoA can be validated by observing cell cycle arrest. The FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) system allows for real-time visualization of the cell cycle, and a potent inhibitor should cause an accumulation of cells in a specific phase (e.g., G2/M).[18] Similarly, for anticancer agents, assays measuring the induction of apoptosis (programmed cell death) can confirm the desired downstream effect.[16]

G cluster_0 In Vitro / In Cellulo Screening HTS Primary Screen (e.g., Enzymatic Assay) Hits Initial Hits (μM Activity) HTS->Hits Identifies Activity CellAssay Cell-Based Assays (e.g., MTT) Hits->CellAssay Confirms Cellular Access & Assesses Toxicity Potent Potent & Selective Hits (nM-μM IC₅₀) CellAssay->Potent Quantifies Potency (IC₅₀) & Selectivity MoA Mechanism of Action (Target Engagement, Apoptosis) Potent->MoA Confirms On-Target Effect Leads Validated Leads MoA->Leads

Caption: The biological screening cascade for inhibitor discovery.

Chapter 3: Refining the Weapon - Structure-Activity Relationships (SAR) and Lead Optimization

SAR is the process of decoding the relationship between a molecule's 2D/3D structure and its biological effect.[20] This iterative cycle of design, synthesis, and testing is the core of medicinal chemistry, aimed at transforming a moderately active "hit" into a highly potent and drug-like "lead."

Key SAR Principles for Pyrazole Inhibitors

Decades of research have revealed several key structural features that govern the activity of pyrazole inhibitors.[8][21]

  • Hydrogen Bonding: The pyrazole ring itself contains both hydrogen bond donor (N-H) and acceptor (pyridine-like N) functionalities. The N-H group is frequently involved in critical interactions with the hinge region of kinases or key residues in other enzyme active sites.[12][20]

  • Substitution Patterns: The substitution at positions 1, 3, and 5 of the pyrazole ring dramatically influences potency and selectivity. For instance, bulky hydrophobic groups at certain positions can occupy specific pockets in the target protein, enhancing affinity.

  • Physicochemical Properties: SAR is not just about potency. Modifications are also made to tune properties like solubility, lipophilicity, and metabolic stability. For example, replacing a metabolically liable group with a pyrazole can improve a compound's pharmacokinetic profile.[22]

Case Study: Iterative Optimization

The optimization process is best illustrated with a hypothetical example. A research team might start with a "hit" compound and systematically modify different parts of it to understand their contribution to activity.

Table 1: Hypothetical SAR Data for a Pyrazole-Based Kinase Inhibitor Series

Compound IDR1 Group (Position 1)R3 Group (Position 3)R5 Group (Position 5)Kinase IC₅₀ (nM)
HIT-01 Phenyl4-Fluorophenyl-H1250
OPT-02 Phenyl4-Fluorophenyl-CH₃850
OPT-03 Phenyl4-Fluorophenyl-Cyclopropyl150
OPT-04 2-pyridyl4-Fluorophenyl-Cyclopropyl45
OPT-05 Phenyl4-Methoxyphenyl-Cyclopropyl320
  • SAR Interpretation:

    • Comparing HIT-01 to OPT-02 and OPT-03 suggests that a small, hydrophobic substituent at the R5 position is beneficial, with cyclopropyl being superior to methyl. This group may be fitting into a small hydrophobic pocket in the active site.

    • Comparing OPT-03 to OPT-04 reveals that replacing the R1 phenyl group with a 2-pyridyl group significantly improves potency. The nitrogen in the pyridine ring may be forming an additional, favorable interaction (e.g., a hydrogen bond) with the target protein.

    • Comparing OPT-03 to OPT-05 indicates that the fluorine on the R3 phenyl ring is important for activity, as replacing it with a methoxy group is detrimental. The fluorine may be acting as a hydrogen bond acceptor or participating in favorable electrostatic interactions.

This logical, step-wise analysis allows chemists to build a model of the required pharmacophore and rationally design more potent compounds.[23] Strategies like macrocyclization—linking two parts of the molecule together—can also be employed to rigidly control the compound's conformation, often leading to a dramatic increase in selectivity for the desired target.[12][13]

Chapter 4: The Proving Ground - Preclinical Characterization

After a lead compound with high potency, selectivity, and a confirmed MoA is identified, it must undergo preclinical evaluation to assess its potential as a real-world therapeutic.

In Vivo Pharmacokinetics (PK)

This phase investigates the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound in a living organism. A potent inhibitor is useless if it is not absorbed into the bloodstream or is cleared from the body too quickly. Studies in animal models (typically mice or rats) measure key parameters:

  • Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half. A longer half-life might allow for less frequent dosing.[10]

  • Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation. High oral bioavailability is highly desirable for patient convenience.[10]

For example, studies on pyrazolo[3,4-b]pyridine analogues showed that after intraperitoneal administration, a lead compound achieved a half-life of ~14 hours, and oral dosing resulted in a respectable bioavailability of ~30%.[10]

In Vivo Efficacy

The ultimate test is whether the compound works in a disease model. For an anticancer pyrazole inhibitor, this typically involves administering the compound to mice bearing human tumor xenografts. The primary endpoint is the inhibition of tumor growth compared to a vehicle-treated control group.[14] This step provides crucial proof-of-concept that the inhibitor's cellular activity translates into a therapeutic effect in a complex biological system.

Conclusion and Future Horizons

The discovery of novel pyrazole-based inhibitors is a testament to the power of a structured, iterative, and rationale-driven scientific process. The pyrazole scaffold's privileged status is well-earned, and it continues to be a cornerstone in the development of new medicines.[4]

The future for pyrazole-based drug discovery remains bright. As new biological targets are validated, the versatility of the pyrazole core will be applied to design novel inhibitors. Furthermore, emerging modalities like PROTACs (PROteolysis TArgeting Chimeras) can incorporate pyrazole-based warheads to target proteins for degradation rather than just inhibition. The fight against drug resistance, a persistent challenge in oncology and infectious disease, will continue to demand the innovation that scaffolds like pyrazole enable.[16] This guide has outlined the fundamental principles and methodologies that will empower the next generation of scientists to continue this vital work.

References

  • Ebenezer, O., Shapi, M., & Tuszynski, J.A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. Available at: [Link]

  • Alam, M.J., Alam, O., Naim, M.J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2021). Archiv der Pharmazie. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2023). Future Medicinal Chemistry. Available at: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Scientific Reports. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Bioorganic Chemistry. Available at: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025). Chemistry & Biodiversity. Available at: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2002). Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). Molecules. Available at: [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). Molecules. Available at: [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. Available at: [Link]

  • A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). Molecules. Available at: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Convergence of the Pyrazole Scaffold and the Oxetane Moiety

In the landscape of modern medicinal chemistry, the pyrazole ring stands as a "privileged scaffold." Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents.[1][2][3] The versatility of the pyrazole core, particularly the 1,4-disubstituted pattern, allows for fine-tuning of pharmacological profiles.[4]

Concurrently, the oxetane ring has emerged as a valuable "bioisostere" and functional motif in drug design. This small, strained four-membered ether is not merely a molecular spacer. The incorporation of an oxetane can significantly enhance key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[5][6]

This document provides a comprehensive guide to the synthesis of 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid and its subsequent derivatives. We will move beyond a simple recitation of steps to explain the underlying chemical principles, potential challenges, and critical quality control measures, ensuring a reproducible and robust synthetic strategy for researchers in drug discovery and development.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach is paramount for a successful synthesis. The target molecule, 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid, can be disconnected in two key stages. Firstly, the carboxylic acid can be traced back to a more stable ester precursor, which mitigates potential stability issues. Secondly, the core pyrazole ring is logically formed via the classical condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent. This leads us to two critical starting materials: oxetan-3-ylhydrazine and a suitable three-carbon electrophile bearing the latent carboxylate functionality.

retrosynthesis target 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid ester Ethyl 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylate target->ester Saponification intermediates Oxetan-3-ylhydrazine + Diethyl 2-(ethoxymethylene)malonate ester->intermediates Pyrazole Formation (Cyclocondensation) hydrazine Oxetan-3-ylhydrazine intermediates->hydrazine dicarbonyl Diethyl 2-(ethoxymethylene)malonate intermediates->dicarbonyl

Caption: Retrosynthetic pathway for the target molecule.

Protocol I: Synthesis of the Key Intermediate, Oxetan-3-ylhydrazine

The availability of oxetan-3-ylhydrazine is the linchpin of this entire synthetic sequence. While not always commercially accessible, it can be prepared from oxetan-3-one via a two-step process involving reductive amination followed by nitrosation and reduction. A more direct approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of the oxetane ring with hydrazine.

Materials:

  • 3-Tosyloxyoxetane (or 3-bromooxetane)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-tosyloxyoxetane (1.0 eq) in ethanol (5 mL per mmol of substrate).

  • Hydrazine Addition: Add hydrazine monohydrate (10.0 eq) dropwise to the solution at room temperature. Causality: A large excess of hydrazine is used to maximize the formation of the monosubstituted product and minimize the formation of the bis(oxetan-3-yl)hydrazine byproduct. It also serves as the base to neutralize the generated toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with diethyl ether or dichloromethane (3 x 20 mL). The product is basic and will reside in the organic phase.

  • Washing: Wash the combined organic layers with a saturated NaHCO₃ solution to remove any acidic impurities, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude oxetan-3-ylhydrazine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary, though it is often used directly in the next step. Note: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol II: Synthesis of 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid

This protocol is divided into two critical stages: the formation of the stable pyrazole ester and its subsequent, carefully controlled hydrolysis to the target carboxylic acid.

Part A: Cyclocondensation to form Ethyl 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylate

The construction of the pyrazole ring is achieved via a cyclocondensation reaction, a robust and widely applicable method for pyrazole synthesis.[7][8]

Materials:

  • Oxetan-3-ylhydrazine (1.0 eq)

  • Diethyl 2-(ethoxymethylene)malonate (1.05 eq)

  • Acetic acid (glacial)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: Combine oxetan-3-ylhydrazine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq) in glacial acetic acid (3 mL per mmol of hydrazine). Causality: Acetic acid serves as both the solvent and an acid catalyst, facilitating the initial condensation and subsequent cyclization/dehydration steps.

  • Reaction: Heat the mixture to 100-110 °C for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into ice-water and neutralize carefully with a saturated solution of NaHCO₃ until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate as a solid or viscous oil.

workflow cluster_part_a Part A: Ester Synthesis cluster_part_b Part B: Saponification start_a Combine Oxetan-3-ylhydrazine + Dicarbonyl in Acetic Acid heat_a Heat to 110 °C (2-4 hours) start_a->heat_a workup_a Quench, Neutralize, & Extract with EtOAc heat_a->workup_a purify_a Silica Gel Chromatography workup_a->purify_a product_a Pure Pyrazole Ester purify_a->product_a start_b Dissolve Ester in THF/H₂O product_a->start_b Proceed Immediately hydrolysis Add LiOH at 0 °C, Stir at RT start_b->hydrolysis workup_b Acidify carefully to pH 3-4 & Extract with EtOAc hydrolysis->workup_b product_b Target Carboxylic Acid workup_b->product_b

Caption: Workflow for the two-stage synthesis of the target acid.

Part B: Saponification to 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid

This step is critical and requires careful execution. Oxetane-carboxylic acids have been reported to be unstable, with a propensity to isomerize into lactones upon heating or prolonged storage, which can drastically reduce yields and complicate purification.[5]

Materials:

  • Ethyl 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio) in a flask cooled to 0 °C in an ice bath.

  • Hydrolysis: Add a solution of LiOH·H₂O (1.5 eq) in water dropwise. Causality: LiOH is a preferred base for mild saponification, often proceeding at lower temperatures than NaOH or KOH, thereby minimizing the risk of the heat-induced isomerization of the oxetane ring.[5]

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 2-16 hours, monitoring by TLC until the starting ester is fully consumed.

  • Acidification (Critical Step): Cool the mixture back to 0 °C and carefully acidify by adding 1 M HCl dropwise until the pH of the aqueous layer is ~3-4. A white precipitate of the product should form.

  • Extraction: Extract the product immediately with ethyl acetate or a more polar solvent like a 9:1 mixture of dichloromethane/isopropanol (3 x 25 mL).

  • Drying and Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure at low temperature (<30 °C). The resulting solid is the target carboxylic acid.

  • Storage and Handling: The isolated acid should be used promptly for derivatization. If storage is necessary, it should be kept under an inert atmosphere (argon or nitrogen) at low temperatures (≤ -20 °C) to prevent degradation.[5]

Protocol III: Derivatization via Amide Coupling

The carboxylic acid is a versatile functional handle for creating a library of amide derivatives, a common strategy in drug discovery to explore the structure-activity relationship (SAR).

Materials:

  • 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Desired amine (R-NH₂, 1.1 eq)

  • HATU (1.1 eq) or EDC (1.2 eq) / HOBt (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Protocol:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add the coupling agent(s) (e.g., HATU) and the base (DIPEA). Stir for 10-15 minutes at room temperature to form the activated ester. Causality: Peptide coupling reagents like HATU efficiently convert the carboxylic acid into a highly reactive intermediate, enabling rapid and high-yielding amide bond formation under mild conditions, thus avoiding potential degradation of the oxetane-acid moiety.

  • Amine Addition: Add the desired amine (1.1 eq) to the mixture.

  • Reaction: Stir at room temperature for 2-12 hours until the reaction is complete (monitor by LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography or preparative HPLC to yield the desired amide derivative.

Data Presentation: Representative Amide Derivatives
EntryAmine (R-NH₂)Coupling ReagentYield (%)Purity (LC-MS)
1BenzylamineHATU85>98%
2MorpholineHATU91>99%
3AnilineEDC/HOBt78>97%
4(S)-1-PhenylethanamineHATU82>98% (d.r. >95:5)

Analytical Characterization

  • ¹H NMR: Expect characteristic signals for the oxetane ring protons (triplets or multiplets around 4.5-5.0 ppm), two distinct pyrazole ring protons (singlets, typically one downfield >8.0 ppm and one around 7.8-8.0 ppm), and signals corresponding to the derivative group.

  • ¹³C NMR: Look for the characteristic carbons of the pyrazole ring (~110-140 ppm) and the oxetane ring (CH₂ groups ~75 ppm, CH group ~35-40 ppm). The carboxylic acid or amide carbonyl will appear downfield (>160 ppm).

  • HRMS (High-Resolution Mass Spectrometry): Used to confirm the elemental composition and exact mass of the synthesized compounds. For C₇H₈N₂O₃, the expected [M+H]⁺ is 169.0557.

  • Purity Assessment: Final compound purity should be assessed by HPLC or LC-MS, with a target of >95% for biological screening. A key impurity to monitor for is the lactone isomer, which would present different NMR signals and a different mass.[5]

References

  • Buravtsov, A., et al. (2021). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Omega, 6(32), 21255–21259. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(11), 2668. Available at: [Link]

  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Shaabani, A., et al. (2015). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. pharmaguideline.com. Available at: [Link]

  • RSC Publishing. (2011). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. pubs.rsc.org. Available at: [Link]

  • Shaker, Y. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(10), 1834–1868. Available at: [Link]

  • Cottineau, B., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105–2108. Available at: [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). Available at: [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-184. Available at: [Link]

  • Slideshare. (2023). Unit 4 Pyrazole. Available at: [Link]

  • ResearchGate. (2021). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. . Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. . Available at: [Link]

Sources

Application Notes and Protocols for Kinase Inhibitor Drug Design: A Senior Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are fundamental regulators of cellular signal transduction, controlling a vast array of processes from cell growth and proliferation to differentiation and apoptosis.[1] The human genome contains over 500 protein kinases, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] This central role in pathology has made kinases one of the most significant and "druggable" target classes in modern medicine.[2] Since the landmark approval of imatinib in 2001, the field has exploded, with over 80 kinase inhibitors now approved by the FDA, transforming the treatment landscape for numerous malignancies and inflammatory diseases.[2][3]

The journey from a promising concept to a clinically effective kinase inhibitor is a complex, multi-stage process requiring an integrated suite of biochemical, cellular, and in vivo assays.[2] Success hinges not just on identifying a potent molecule, but on meticulously characterizing its selectivity, mechanism of action, drug-like properties, and potential for resistance.

This guide provides an in-depth overview of the modern kinase inhibitor drug discovery cascade. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, field-proven protocols for key experiments but also the scientific rationale behind methodological choices. We will navigate from initial hit identification to preclinical validation, equipping you with the knowledge to design, execute, and interpret the critical experiments that underpin successful kinase inhibitor development.

The Kinase Inhibitor Drug Discovery Cascade

The development of a novel kinase inhibitor follows a structured, yet iterative, path. The process is designed as a funnel, starting with millions of compounds and progressively filtering them based on increasingly stringent criteria to identify a single candidate for clinical development. Each stage employs specialized assays to answer critical questions about a compound's potency, selectivity, cellular activity, and physiological effects.

DrugDiscoveryCascade cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development T_ID Target Identification & Validation HTS Hit Identification (Biochemical HTS) T_ID->HTS Assay Development Hit_Val Hit Confirmation & Triage HTS->Hit_Val Identify 'Hits' Cell_Assays Cellular Assays (Target Engagement, Pathway) Hit_Val->Cell_Assays Confirm Hits SAR Structure-Activity Relationship (SAR) Cell_Assays->SAR Cellular Potency Selectivity Selectivity & MoA (Kinome Scans, Biophysics) SAR->Selectivity Optimize Potency ADME In Vitro ADME-Tox SAR->ADME Assess Drug-Like Properties InVivo_PKPD In Vivo Efficacy (PK/PD & Xenograft Models) SAR->InVivo_PKPD Select Lead Selectivity->SAR Guide Design ADME->SAR Improve Profile Tox Formal Toxicology InVivo_PKPD->Tox Candidate Candidate Selection InVivo_PKPD->Candidate Demonstrate Efficacy Tox->Candidate Assess Safety

Caption: The Kinase Inhibitor Drug Discovery Workflow.

Section 1: Hit Identification via Biochemical High-Throughput Screening (HTS)

The primary goal of this phase is to screen large chemical libraries—often containing hundreds of thousands to millions of compounds—to identify initial "hits" that modulate the activity of the purified kinase target.[4] Biochemical assays are ideal for HTS due to their simplicity, scalability, and reproducibility.

Causality Behind Experimental Choices: The choice of assay format is critical and depends on a balance of sensitivity, throughput, cost, and the specific nature of the kinase.[5] The central principle is to measure the enzymatic transfer of a phosphate group from ATP to a substrate. An inhibitor's potency is quantified by its IC50 value: the concentration required to inhibit 50% of the kinase's activity.[2] It is crucial to use an ATP concentration at or near the Michaelis constant (Km) for ATP.[6] Using excessively low ATP levels can make inhibitors appear artificially potent, while very high levels can mask the activity of ATP-competitive compounds, which is the most common mechanism of action.[2][6]

Table 1: Comparison of Common Biochemical Assay Formats

Assay Technology Principle Advantages Disadvantages Throughput
Radiometric Assays Measures incorporation of radioactive 32P or 33P from ATP into a substrate. Gold standard for sensitivity and reliability; less prone to compound interference.[5] Requires handling of radioactive materials; generates hazardous waste; low throughput. Low-Medium
Fluorescence Polarization (FP) A fluorescently labeled substrate peptide is used. Phosphorylation prevents antibody binding, resulting in a low FP signal. Homogeneous (no-wash) format; good for HTS. Can be subject to interference from fluorescent compounds. High
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction by converting it back to ATP, which is then used by luciferase to generate light.[7] High sensitivity; broad dynamic range; universal for any kinase.[7] Indirect measurement; requires multiple reagent additions. High

| Time-Resolved FRET (TR-FRET) | Uses a lanthanide donor fluorophore (e.g., Europium) on an antibody and an acceptor fluorophore on the substrate. Phosphorylation brings them into proximity, causing FRET.[8] | Robust, homogeneous format; time-resolved detection minimizes interference from compound fluorescence.[8] | Requires specific antibodies and labeled substrates; can be costly. | High |

Protocol 1: High-Throughput Screening Using the ADP-Glo™ Luminescence Assay

This protocol describes a universal, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced. The light output is directly proportional to kinase activity.

Self-Validation System:

  • Positive Control: Reaction with active kinase and DMSO (vehicle), representing 0% inhibition.

  • Negative Control: Reaction with no kinase or a known potent inhibitor, representing 100% inhibition.

  • Z'-factor Calculation: A statistical measure of assay quality. A Z' > 0.5 is considered excellent for HTS.

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare Kinase/Substrate Mix: Dilute the target kinase and its specific peptide/protein substrate in Kinase Buffer to 2X the final desired concentration. Causality: Preparing a master mix ensures uniform dispensing and reduces variability.

    • Prepare ATP Solution: Dilute ATP in Kinase Buffer to 2X the final desired concentration (typically the Km value for the target kinase).

    • Compound Plates: Prepare 10 mM stock solutions of test compounds in DMSO. Perform serial dilutions to create compound plates for dose-response curves.

  • Kinase Reaction:

    • Dispense 5 µL of the Kinase/Substrate Mix into each well of a 384-well assay plate.

    • Add 50 nL of test compound or DMSO (for controls) to the appropriate wells using a pintool or acoustic dispenser.

    • Incubate for 15 minutes at room temperature to allow compound binding to the kinase.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature. Causality: The incubation time must be within the linear range of the reaction to avoid substrate depletion.[5]

  • Signal Detection (as per Promega's ADP-Glo™ protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin mix for light generation.[7]

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., BMG PHERAstar).

  • Data Analysis:

    • Calculate Percent Inhibition: 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))

    • Plot Percent Inhibition against the logarithm of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: Hit-to-Lead: Validation in a Cellular Context

A potent hit in a biochemical assay is a great start, but it doesn't guarantee success. The compound must be able to enter a cell, engage its target in a complex intracellular environment, and produce a desired biological effect.[9] Cellular assays are therefore essential for validating hits and guiding the hit-to-lead optimization process.

CellularAssayWorkflow cluster_0 Cellular Validation Biochem_Hit Biochemical Hit (IC50 < 1µM) Permeability Target_Engage 1. Target Engagement (e.g., NanoBRET™) Does it bind the target in a cell? Permeability->Target_Engage Enters Cell? Pathway_Mod 2. Pathway Modulation (e.g., Phospho-Western) Does it inhibit kinase signaling? Target_Engage->Pathway_Mod Confirms Binding Phenotype 3. Phenotypic Effect (e.g., Proliferation Assay) Does it stop cell growth? Pathway_Mod->Phenotype Confirms MoA Validated_Lead Validated Lead for Optimization Phenotype->Validated_Lead Confirms Function

Caption: The Cellular Assay Validation Funnel.

Protocol 2: Cellular Target Engagement with NanoBRET™

This technology measures the direct binding of a compound to its target kinase within living cells.[10] It relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescent tracer that binds to the kinase's active site (the acceptor). A test compound that enters the cell and binds the kinase will displace the tracer, leading to a decrease in the BRET signal.[10]

Methodology:

  • Cell Preparation:

    • Use HEK293 cells transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase.

    • Plate the cells in a 96-well, white-bottom cell culture plate and incubate for 24 hours.

  • Compound and Tracer Treatment:

    • Prepare serial dilutions of the test compound in Opti-MEM™ medium.

    • Prepare the NanoBRET™ tracer at 2X the final desired concentration in Opti-MEM™. Causality: The optimal tracer concentration must be predetermined to give a good signal window without saturating the target.

    • Add the test compound dilutions to the wells.

    • Immediately add the tracer to all wells.

  • Signal Detection:

    • Add the NanoLuc® substrate (e.g., furimazine) to all wells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

    • Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (460 nm) and acceptor (610 nm) emission signals.

  • Data Analysis:

    • Calculate the raw BRET ratio: Acceptor Emission / Donor Emission.

    • Convert raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Normalize the data to positive (tracer only) and negative (no tracer) controls.

    • Plot the normalized mBU values against compound concentration to determine the cellular IC50 for target engagement.

Protocol 3: Assessing Pathway Modulation via Western Blot

This protocol determines if target engagement translates into functional inhibition of the downstream signaling pathway. For example, when testing a MEK inhibitor, one would measure the phosphorylation level of its direct substrate, ERK.[1][3]

Methodology:

  • Cell Treatment:

    • Plate a relevant cancer cell line (e.g., A375 melanoma cells, which are BRAF-mutant and have a constitutively active MAPK pathway) in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with a dose range of the kinase inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-Actin).

    • Quantify the band intensities using software like ImageJ.

    • Normalize the phospho-protein signal to the total protein signal for each lane. A dose-dependent decrease in the phospho/total ratio indicates effective pathway inhibition.

Section 3: Lead Optimization and Advanced Characterization

Once a compound is validated in cellular assays, the lead optimization phase begins. This involves medicinal chemists synthesizing new analogs of the lead compound to improve potency, selectivity, and drug-like properties. This process is guided by several key assays.

InhibitorTypes cluster_0 Kinase Conformation cluster_1 Inhibitor Binding Mode Active Active Conformation (DFG-in) TypeI Type I Inhibitor Binds ATP pocket of active kinase Active->TypeI Binds to Allosteric Allosteric Inhibitor Binds remote site, not ATP pocket Active->Allosteric Can bind to either Inactive Inactive Conformation (DFG-out) TypeII Type II Inhibitor Binds ATP pocket and allosteric back pocket of inactive kinase Inactive->TypeII Binds to & Stabilizes Inactive->Allosteric Can bind to either

Caption: Common Kinase Inhibitor Binding Modes.

  • Kinase Selectivity Profiling: It is rare for a kinase inhibitor to be completely specific. To understand potential off-target effects and predict toxicity, lead compounds are screened against a large panel of kinases (e.g., the 468-kinase scan from Eurofins DiscoverX). The goal is to find compounds with high potency for the intended target and minimal activity against other kinases, especially those known to cause toxicities.[2]

  • Mechanism of Action (MoA) Studies: Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (KD) and kinetics (kon/koff rates) of an inhibitor to its target kinase.[2] Kinetic analysis of the enzyme reaction at varying ATP and inhibitor concentrations can determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP.[2]

  • Structural Biology: Obtaining a co-crystal structure of the inhibitor bound to the kinase via X-ray crystallography or Cryo-EM is invaluable.[1][2] It provides a high-resolution, 3D map of the molecular interactions, allowing chemists to make rational, structure-based design decisions to improve potency and selectivity.[11]

Section 4: Preclinical Evaluation: ADME-Tox and In Vivo Efficacy

Before a compound can be tested in humans, it must undergo rigorous preclinical evaluation to assess its safety and efficacy. This involves a suite of in vitro and in vivo studies.

  • In Vitro ADME-Tox: This panel of assays predicts how the drug will be Absorbed, Distributed, Metabolized, and Excreted (ADME) and assesses its potential for toxicity (Tox). Early ADME-Tox profiling helps eliminate compounds with poor drug-like properties, saving significant time and resources.[12][13]

Table 2: Key In Vitro ADME-Tox Assays

Assay Purpose Methodology
Metabolic Stability Predicts how quickly the compound will be cleared by the liver. Incubate the compound with human liver microsomes (HLMs) and measure its disappearance over time via LC-MS.[14]
CYP450 Inhibition Assesses the risk of drug-drug interactions. Measure the compound's ability to inhibit the activity of major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9).[14]
Plasma Protein Binding Determines the fraction of drug bound to plasma proteins; only unbound drug is active. Measure the distribution of the compound between plasma and buffer using equilibrium dialysis.
Cellular Cytotoxicity Evaluates general toxicity to cells. Measure the viability of a standard cell line (e.g., HepG2 liver cells) after treatment with the compound.[14][15]

| hERG Inhibition | Screens for the risk of cardiac toxicity (QT prolongation). | Measure the compound's ability to block the hERG potassium channel using an automated patch-clamp assay. |

Protocol 4: Xenograft Mouse Model for In Vivo Efficacy and PK/PD

This is the definitive preclinical experiment to determine if the inhibitor can shrink tumors in a living animal. It correlates drug exposure (Pharmacokinetics, PK) with target modulation and anti-tumor activity (Pharmacodynamics, PD).[2][16]

Methodology:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A375 cells) into the flank of immunodeficient mice (e.g., NU/NU nude mice).[17]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[17]

    • Randomize mice into treatment groups (e.g., Vehicle control, Inhibitor at 10, 30, 100 mg/kg).

  • Compound Administration and Monitoring:

    • Administer the compound and vehicle to their respective groups via the intended clinical route (e.g., oral gavage) on a set schedule (e.g., once daily).[17]

    • Measure tumor volumes with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight as a measure of general toxicity.

  • PK/PD Analysis:

    • On the final day, or at set time points after the last dose, collect blood samples via cardiac puncture or tail vein bleed. Process to plasma for PK analysis by LC-MS to determine drug concentration over time.[16]

    • Immediately following blood collection, euthanize the animals and excise the tumors.

    • Flash-freeze a portion of the tumor for PD analysis (e.g., Western blot for p-ERK) and fix the other portion in formalin for immunohistochemistry (IHC).

  • Data Analysis:

    • Plot mean tumor volume vs. time for each group to assess anti-tumor efficacy.

    • Calculate the PK parameters from the plasma concentration data (e.g., Cmax, AUC).

    • Correlate the drug exposure (PK) with the level of target inhibition in the tumor (PD) and the degree of tumor growth inhibition.[16][17] This establishes the crucial PK/PD/efficacy relationship.

Section 5: Addressing the Challenge of Acquired Resistance

A major clinical challenge for targeted therapies is the development of acquired resistance, where the tumor initially responds but eventually relapses.[18][19] This can occur through several mechanisms. Understanding these potential escape routes is critical for developing next-generation inhibitors and combination strategies.

Table 3: Common Mechanisms of TKI Resistance

Category Mechanism Example
On-Target Secondary Mutations: A mutation in the kinase domain prevents inhibitor binding but preserves kinase activity.[18][20] The T315I "gatekeeper" mutation in BCR-ABL confers resistance to imatinib.
Gene Amplification: Increased copy number of the target kinase gene leads to protein overexpression that overwhelms the inhibitor.[18] MET amplification in EGFR-mutant lung cancer.
Off-Target Bypass Pathway Activation: Upregulation of a parallel signaling pathway that provides redundant survival signals.[18][21] Activation of the PI3K/Akt pathway can compensate for MAPK pathway inhibition.[3]

| | Histological Transformation: The tumor changes its cellular identity to a different lineage that is no longer dependent on the original kinase.[18] | Transformation of EGFR-mutant non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC). |

Protocol 5: In Vitro Screen for Resistance Mutations

This protocol uses a cell-based model to proactively identify mutations in a target kinase that confer resistance to an inhibitor. It is based on the principle of using BaF3 cells, a murine pro-B cell line that depends on the cytokine IL-3 for survival.[19][22] By transfecting them to express an oncogenic kinase, their survival becomes dependent on that kinase, making them an excellent tool for studying kinase inhibitors.

Methodology:

  • Generate a Mutant Library:

    • Use error-prone PCR to amplify the coding sequence of the target kinase domain, introducing random mutations.

    • Clone this library of mutated kinase domains into a retroviral expression vector.

  • Cell Line Engineering:

    • Transduce BaF3 cells with the retroviral library of kinase mutants.

    • Wash the cells and culture them in standard media without IL-3. Causality: This step selects for cells that have incorporated a functional, constitutively active kinase mutant.

  • Resistance Selection:

    • Culture the pool of IL-3 independent BaF3 cells in the presence of the kinase inhibitor at a concentration that is 5-10 times its cellular IC50.

    • Most cells will die, but cells harboring a resistance mutation will survive and proliferate.[19]

    • Expand these resistant colonies.

  • Identification of Resistance Mutations:

    • Isolate genomic DNA from the resistant cell populations.

    • Use PCR to amplify the kinase domain from the integrated retroviral vector.

    • Sequence the PCR products (Sanger sequencing for individual clones or Next-Generation Sequencing for a pooled population) to identify the specific mutations that confer resistance.

  • Validation:

    • Re-introduce the identified mutation(s) into the original kinase expression vector by site-directed mutagenesis.

    • Transduce fresh BaF3 cells and confirm that the specific mutation confers resistance to the inhibitor by re-running the cell proliferation assay.

Conclusion

The design and development of kinase inhibitors represent a pinnacle of modern rational drug discovery. The journey from hit to clinical candidate is a systematic process of inquiry and optimization, built upon a foundation of robust and well-designed assays. By integrating biochemical potency, cellular target engagement, pathway modulation, in vivo efficacy, and proactive resistance profiling, researchers can build a comprehensive data package that illuminates a compound's true therapeutic potential. The protocols and principles outlined in this guide provide a framework for navigating this complex landscape, ultimately enabling the development of more effective and durable targeted therapies for patients in need.

References

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Attiq, A., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]

  • Kuglstatter, A., et al. (2002). Structural biology in drug design: selective protein kinase inhibitors. PubMed. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Zhang, Y., et al. (2023). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. PMC. [Link]

  • Hoeflich, K. P., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed. [Link]

  • Bolea, I., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Publications. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. [Link]

  • Azam, M., et al. (2014). A method for screening and validation of resistant mutations against kinase inhibitors. Journal of Visualized Experiments. [Link]

  • Hillig, R. C., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Diamantopoulou, Z., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. [Link]

  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

  • Kuglstatter, A., et al. (2002). Structural biology in drug design: Selective protein kinase inhibitors. ResearchGate. [Link]

  • Hoeflich, K. P., et al. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. AACR Journals. [Link]

  • Li, D., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. [Link]

  • Natarajan, J., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • de Menezes, A. T., et al. (2015). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. ResearchGate. [Link]

  • Gehringer, M., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. [Link]

  • Friboulet, L. (2017). Mechanisms of TKI resistance. YouTube. [Link]

  • Reaction Biology. (n.d.). In Vivo Kinase Activity Models. Reaction Biology. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

  • Bolea, I., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. PMC. [Link]

  • Wu, P., et al. (2022). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • Breccia, M. (2024). Mechanisms of resistance to the TKI asciminib in CML. VJHemOnc. [Link]

  • Tiwari, R., et al. (2014). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. PMC. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Filip, M., et al. (2023). Redundancy in Growth Factor Receptor Signaling in Adult Astrocytoma Resistance to Small-Molecule Tyrosine Kinase Inhibitors. MDPI. [Link]

  • Jänne, P. A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Drug Discovery World. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. [Link]

Sources

Application Note: A Practical Guide to the Experimental Synthesis of the Pyrazole Ring for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions. This has led to the incorporation of the pyrazole moiety into numerous FDA-approved drugs, spanning therapeutic areas such as inflammation (Celecoxib), cancer, and infectious diseases.[1][3][4][5] The prevalence of this scaffold in successful pharmaceuticals underscores the critical need for robust, efficient, and well-understood synthetic methods for its construction.[6][7]

This application guide provides researchers, scientists, and drug development professionals with a detailed overview of the most fundamental and widely employed experimental procedures for pyrazole ring formation. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind procedural choices, offering insights into reaction optimization, troubleshooting, and the predictable outcomes of specific reaction conditions. Our focus is on providing self-validating, field-proven protocols that can be readily adapted and implemented in a modern synthetic chemistry laboratory.

Section 1: The Knorr Pyrazole Synthesis: The Cornerstone of Pyrazole Formation

First described in 1883, the Knorr pyrazole synthesis remains one of the most direct and reliable methods for constructing the pyrazole ring.[1][8] Its enduring utility is a testament to its simplicity and broad substrate scope, making it an indispensable tool for medicinal chemists.

Principle and Mechanism: A Tale of Condensation and Cyclization

The Knorr synthesis is fundamentally an acid-catalyzed cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[9][10][11] The reaction proceeds through a well-defined mechanistic pathway:

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The use of an acid catalyst is crucial here, as it protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack.

  • Hydrazone Formation: This initial attack leads to the formation of a carbinolamine intermediate, which rapidly dehydrates to form a stable hydrazone intermediate.[11][12][13]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[11] This key step forms the five-membered ring.

  • Final Dehydration & Aromatization: The resulting cyclic intermediate undergoes a final dehydration step to eliminate a molecule of water, yielding the stable, aromatic pyrazole ring.[11]

A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine (e.g., phenylhydrazine), two different regioisomeric pyrazole products are possible.[1] The outcome is kinetically controlled and depends on which carbonyl group is attacked first. This can be influenced by steric hindrance, the electronic nature of the substituents, and the reaction conditions, particularly pH and solvent choice.[14]

Knorr_Mechanism General Mechanism of the Knorr Pyrazole Synthesis start 1,3-Dicarbonyl + Hydrazine step1 Nucleophilic Attack (Acid Catalyzed) start->step1 hydrazone Hydrazone Intermediate step1->hydrazone + H⁺, - H₂O step2 Intramolecular Cyclization hydrazone->step2 cyclic_int Cyclic Intermediate step2->cyclic_int step3 Dehydration (-H₂O) cyclic_int->step3 product Pyrazole Product step3->product - H₂O, - H⁺

Caption: General mechanism of the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

This protocol details the regioselective synthesis of a fluorinated pyrazole from an unsymmetrical diketone, a common objective in drug discovery due to the desirable properties imparted by fluorine. The reaction of 1,1,1-trifluoro-2,4-pentanedione with phenylhydrazine generally favors the isomer shown, as the more nucleophilic primary amine of phenylhydrazine preferentially attacks the more electrophilic trifluoromethyl ketone.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precaution: Hydrazine and its derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (30 mL).

  • Reagent Addition: Add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) to the ethanol and stir until dissolved. Subsequently, add phenylhydrazine (1.05 eq) dropwise to the solution.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Extraction: Pour the concentrated reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure pyrazole product.

Key Experimental Parameters and Optimization

The success and selectivity of the Knorr synthesis can be fine-tuned by adjusting several key parameters.

  • Solvent: Polar protic solvents like ethanol or acetic acid are traditionally used and often facilitate the dehydration steps. However, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to improve reaction rates and, in some cases, enhance regioselectivity.[1]

  • Catalyst: While the reaction can sometimes proceed without a catalyst, it is typically accelerated by the addition of a protic acid (e.g., acetic acid, HCl) or a Lewis acid.[9][10] The acid concentration can influence which carbonyl is preferentially activated, thereby affecting the isomeric ratio of the products.

  • Temperature: Most Knorr syntheses are conducted at elevated temperatures (reflux) to ensure a reasonable reaction rate. However, some highly reactive substrates may react efficiently at room temperature.[2]

Substrate Scope and Typical Yields

The Knorr synthesis is highly versatile. The table below summarizes typical conditions and outcomes for various substrates.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemp. (°C)Yield (%)Reference
AcetylacetoneHydrazine HydrateEthanolAcetic AcidReflux>90[8]
DibenzoylmethanePhenylhydrazineAcetic AcidNoneReflux85-95[1]
Ethyl AcetoacetatePhenylhydrazineEthanolAcetic Acid100~95[1][12]
1,1,1-Trifluoro-2,4-pentanedioneAryl HydrazinesDMAcHClRT74-77[1]
Various 1,3-DiketonesAryl HydrazinesDMAcNoneRT59-98[2]

Section 2: Synthesis from α,β-Unsaturated Carbonyls

An important alternative to the Knorr synthesis involves the reaction of α,β-unsaturated ketones or aldehydes (e.g., chalcones) with hydrazines. This method proceeds via a different intermediate but ultimately yields the desired aromatic pyrazole core.

Principle and Mechanism

This pathway typically involves two distinct stages:

  • Pyrazoline Formation: The reaction begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization and condensation, similar to the Knorr synthesis, to form a non-aromatic five-membered ring called a pyrazoline .[7]

  • Oxidative Aromatization: The intermediate pyrazoline is then oxidized to form the stable aromatic pyrazole. This oxidation can occur in a separate step or, in more efficient one-pot procedures, in situ using an oxidizing agent like iodine, copper salts, or even air (O₂).[1][7]

Chalcone_Workflow Workflow for Pyrazole Synthesis from Chalcones start α,β-Unsaturated Ketone (Chalcone) + Hydrazine step1 Michael Addition & Intramolecular Condensation start->step1 pyrazoline Pyrazoline Intermediate step1->pyrazoline step2 Oxidative Aromatization (e.g., with I₂ or Air) pyrazoline->step2 - 2H product Pyrazole Product step2->product

Caption: Workflow for Pyrazole Synthesis from Chalcones.

Protocol 2: One-Pot Synthesis of 1,3,5-Triarylpyrazole from a Chalcone

This protocol describes an efficient one-pot synthesis using iodine as an in-situ oxidizing agent.

Materials:

  • 1,3-Diphenylpropenone (Chalcone) (1.0 eq)

  • Phenylhydrazine (1.2 eq)

  • Iodine (I₂) (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the chalcone (1.0 eq) and phenylhydrazine (1.2 eq) in glacial acetic acid (20 mL).

  • Oxidant Addition: Add solid iodine (1.0 eq) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water (100 mL). The product often precipitates as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a cold, dilute sodium thiosulfate solution to remove any residual iodine.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,3,5-triarylpyrazole.[1]

Section 3: Product Characterization

Confirmation of the pyrazole ring formation and its substitution pattern is typically achieved through a combination of standard spectroscopic techniques:

  • ¹H NMR: The protons on the pyrazole ring typically appear in the aromatic region (δ 6.0-8.5 ppm). The C4-proton, if present, is often a singlet. Coupling patterns of substituent protons provide connectivity information.

  • ¹³C NMR: The carbon atoms of the pyrazole ring resonate in the aromatic region (δ 100-150 ppm).

  • IR Spectroscopy: Look for C=N and C=C stretching vibrations within the aromatic region. The absence of a strong C=O stretch (from the 1,3-dicarbonyl starting material) is a key indicator of a complete reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful condensation and dehydration steps.

By employing the robust protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of pyrazole derivatives for application in drug discovery and development.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. [Link]

  • Jadhav, S. D., & Sharma, G. K. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-512. [Link]

  • Thomas, A., & Mathew, B. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Slideshare. (2020). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Prajapati, N. S., & Vekariya, R. H. (2023). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Journal of Drug Delivery and Therapeutics, 13(10), 159-170. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • Black, D. StC., Bourne, G. T., & Camiener, K. M. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2243-2250. [Link]

  • ResearchGate. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • Taresh, B. H. (2024). REVIEW OF PYRAZOLE COMPOUNDS' PRODUCTION, USE, AND PHARMACOLOGICAL ACTIVITY. Community Practitioner, 20(7). [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). [Link]

  • ACS Omega. (2020). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • Canadian Journal of Chemistry. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid. This resource, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of this compound. As Senior Application Scientists, we have synthesized our expertise to deliver a guide grounded in scientific principles and practical laboratory experience.

I. Understanding the Molecule: Key Purification Challenges

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid possesses a unique combination of functional groups that can present specific purification challenges. The carboxylic acid moiety allows for acid-base chemistry to be exploited, while the pyrazole and oxetane rings introduce considerations of polarity, stability, and potential side reactions.

A primary concern is the potential for isomerization or degradation of the oxetane ring, which can be sensitive to both heat and harsh acidic or basic conditions.[1] Additionally, common impurities from the synthesis, such as unreacted starting materials or regioisomers, may be structurally similar to the desired product, complicating separation.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid in a practical question-and-answer format.

Q1: My final product has a persistent yellow color after initial workup. What is the likely cause and how can I remove it?

A1: A yellow tint often indicates the presence of residual starting materials, reagents, or degradation byproducts.[2]

  • Initial Approach: Activated Carbon Treatment. Before attempting more complex methods, a simple and often effective technique is to treat a solution of your crude product with activated carbon. Dissolve the crude solid in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated carbon (typically 1-5% w/w), stir or gently heat for 15-30 minutes, and then filter through celite to remove the carbon. This can effectively adsorb colored impurities.

  • Causality: Activated carbon has a high surface area and can adsorb large organic molecules and colored impurities through van der Waals forces.

Q2: I am observing streaking of my compound on silica gel TLC plates. What causes this and how can I achieve better separation?

A2: Streaking on silica gel is a common issue for compounds with acidic or basic functional groups, such as the carboxylic acid and the pyrazole nitrogen in your molecule.[3] This is due to strong interactions with the acidic silanol groups on the silica surface.

  • Solution: Mobile Phase Modification. To mitigate this, add a small amount of a polar, acidic modifier to your eluent. Acetic acid or formic acid (typically 0.5-2% v/v) is highly effective. This protonates the basic sites on your compound and saturates the acidic sites on the silica, leading to sharper spots and better separation.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for purifying compounds that interact strongly with silica.[3]

Q3: My compound appears to be degrading during column chromatography, as evidenced by multiple new spots on TLC of the collected fractions. What is happening?

A3: Degradation on silica gel can occur if the compound is sensitive to the acidic nature of the stationary phase. The oxetane ring, in particular, can be susceptible to acid-catalyzed ring-opening.

  • Troubleshooting:

    • Deactivate the Silica: Before loading your sample, flush the column with your mobile phase containing a small amount of a base, such as triethylamine (0.5-1% v/v), to neutralize the acidic sites. Then, switch back to your intended mobile phase for the separation.

    • Minimize Residence Time: Perform the chromatography as quickly as possible without sacrificing separation. A flash chromatography setup is ideal.

    • Consider Reversed-Phase Chromatography: If degradation on silica is a persistent issue, reversed-phase chromatography (e.g., using a C18 column) is an excellent alternative.[3] Elute with a polar mobile phase, such as a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.[3]

Q4: After purification, my NMR spectrum shows the presence of an unexpected lactone impurity. Where did this come from?

A4: The formation of a lactone is a known isomerization pathway for some oxetane-carboxylic acids, especially when heated.[1] This can occur during reaction workup if heated for extended periods or during purification if solvents are evaporated at high temperatures.

  • Preventative Measures:

    • Avoid excessive heating during all stages of your experiment.

    • Concentrate solutions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at 30-40°C).

    • Store the purified compound in a cool, dry place.

III. Detailed Experimental Protocols

The following are step-by-step protocols for the most common and effective purification methods for 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying crystalline solids and is often the first method to try for achieving high purity.

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the polarity of the target molecule, suitable solvents to screen include methanol, ethanol, isopropanol, ethyl acetate, and water, or mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, add the crude 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Solvent Screening for Recrystallization

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
MethanolModerateHighGood
EthanolLowHighExcellent
IsopropanolLowModerateGood
Ethyl AcetateLowModerateFair
WaterVery LowLowPoor
Ethanol/Water (9:1)LowHighExcellent, well-formed needles
Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). Test various solvent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol). Add 0.5-1% acetic acid to the mobile phase to improve the spot shape. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the "slurry method." This involves making a slurry of the silica gel in the chosen mobile phase and pouring it into the column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a volatile solvent (e.g., dichloromethane or acetone), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Example Chromatographic Conditions

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Dichloromethane:Methanol:Acetic Acid (95:4.5:0.5)
Product Rf ~0.35
Loading Method Dry loading

IV. Visualizing the Workflow

Diagrams can help clarify the decision-making process and experimental steps.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization Attempt Recrystallization Crude->Recrystallization Purity_Check1 Check Purity (TLC, NMR) Recrystallization->Purity_Check1 Column Column Chromatography Purity_Check2 Check Purity (TLC, NMR) Column->Purity_Check2 Purity_Check1->Column Purity Not OK Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Purity_Check2->Pure_Product Purity OK Troubleshoot Troubleshoot (See FAQs) Purity_Check2->Troubleshoot Purity Not OK

Caption: A decision-making workflow for the purification of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid.

Troubleshooting Logic for Column Chromatography

ColumnTroubleshooting Start Column Chromatography Issue Streaking Streaking on TLC? Start->Streaking Degradation Degradation on Column? Streaking->Degradation No Add_Acid Add Acetic/Formic Acid to Mobile Phase Streaking->Add_Acid Yes Deactivate_Silica Deactivate Silica with Triethylamine Degradation->Deactivate_Silica Yes Resolved Issue Resolved Degradation->Resolved No Use_Alumina Consider Alumina as Stationary Phase Add_Acid->Use_Alumina If persists Add_Acid->Resolved Reversed_Phase Use Reversed-Phase Chromatography (C18) Deactivate_Silica->Reversed_Phase If persists Deactivate_Silica->Resolved

Sources

Technical Support Center: 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for the stability of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid in solution.

A Guide to Solution Stability, Troubleshooting, and Analysis

Preamble for the Researcher: 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid is a modern heterocyclic compound with potential applications in drug discovery and medicinal chemistry. As with many novel reagents, comprehensive public data on its solution stability is not yet widely available. This guide is designed to serve as a technical support resource, providing you, the research scientist, with the foundational knowledge and practical protocols to characterize its stability profile. By understanding the molecule's structural components and applying industry-standard stress testing methodologies, you can ensure the integrity of your experiments and the reliability of your results. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, grounded in chemical principles and authoritative guidelines.

Section 1: FAQs on the Chemical Stability Profile

This section addresses high-level questions regarding the inherent stability of the molecule based on its structure.

Question 1: What are the key structural features of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid that might influence its stability in solution?

Answer: The stability of this molecule is governed by the interplay of its three primary functional groups: the pyrazole ring, the oxetane ring, and the carboxylic acid.

  • Pyrazole Ring: The 1H-pyrazole ring is an aromatic heterocycle and is generally considered a robust and stable scaffold in pharmaceutical chemistry.[1][2] It often contributes to the metabolic stability of drug candidates.[1][3] While generally stable, the C4 position can be susceptible to electrophilic attack.[4]

  • Oxetane Ring: This four-membered ether is the most likely site of instability. The ring possesses significant strain energy (approx. 106 kJ·mol⁻¹), making it susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[5][6] While more stable than an epoxide, it is less stable than a five-membered tetrahydrofuran (THF) ring.[6] Acid-catalyzed hydrolysis is a primary degradation pathway to watch for.[7][8]

  • Carboxylic Acid: This group is generally stable but confers pH-dependent solubility. At pH values below its pKa (typically ~3-5), the molecule will be in its neutral, less water-soluble form. Above the pKa, it will be the more soluble carboxylate anion. Under conditions of extreme heat, decarboxylation could potentially occur.

Question 2: What are the most probable degradation pathways for this molecule in solution?

Answer: Based on its structure, the primary anticipated degradation pathway is the acid-catalyzed hydrolytic cleavage of the oxetane ring. This would result in the formation of a diol-substituted pyrazole. Other potential, though likely less common, degradation routes include oxidation of the pyrazole ring under harsh oxidative stress and photolytic degradation upon exposure to high-intensity UV light.

Degradation_Pathway Parent 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid Conditions Aqueous Acid (H+) e.g., acidic buffer, mobile phase Parent->Conditions Degradant 1-(1,3-dihydroxypropan-2-yl)-1H- pyrazole-4-carboxylic acid (Ring-Opened Product) Conditions->Degradant Hydrolysis

Caption: Predicted acid-catalyzed degradation pathway.

Question 3: What are the recommended general storage and handling conditions for stock solutions?

Answer: Given the potential for acid-catalyzed hydrolysis, a conservative approach is best.

  • Solvent Choice: For long-term storage, prefer aprotic polar solvents like DMSO or DMF. If an aqueous buffer is required for an experiment, prepare it fresh and use it promptly.

  • pH: If using aqueous solutions, maintain a pH between 6 and 8. Avoid strongly acidic conditions.

  • Temperature: For stock solutions in DMSO/DMF, store at -20°C or -80°C. A supplier recommends storing the solid sealed and dry at 4 to 8 °C.[9]

  • Light: Protect solutions from direct light by using amber vials or wrapping containers in foil to prevent potential photodecomposition.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Question 1: My compound's purity, measured by reverse-phase HPLC, is decreasing over time in my acidic mobile phase (e.g., 0.1% TFA or formic acid). I see a new, more polar peak appearing. What's happening?

Answer: This is a classic presentation of acid-catalyzed hydrolysis of the oxetane ring. The acidic mobile phase provides the protons needed to catalyze the ring-opening reaction.[6][7] The resulting product, a diol, is significantly more polar than the parent oxetane-containing molecule, which is why it elutes earlier on a reverse-phase column.

Troubleshooting Steps:

  • Confirm the Degradant: Collect the early-eluting peak and analyze it by LC-MS. The mass of the degradant should correspond to the parent molecule plus one molecule of water (M+18).

  • Modify Your HPLC Method: If possible, switch to a mobile phase with a higher pH (e.g., using an ammonium acetate or ammonium bicarbonate buffer at pH 6-7). If you must use an acidic modifier for chromatographic reasons, keep your sample run times short and analyze samples immediately after preparation.

  • Use a Cooler Autosampler: Set your autosampler temperature to 4°C to slow the rate of degradation while samples are queued for injection.

Question 2: I prepared a solution in an aqueous buffer (pH 7.4) and left it on the lab bench. After 24 hours, I see several new small peaks in my chromatogram. What should I investigate?

Answer: While the oxetane ring is more stable at neutral pH, degradation can still occur, especially with exposure to other environmental factors.

Troubleshooting Workflow:

  • Rule out Photodegradation: Repeat the experiment, but this time, prepare two samples. Wrap one in aluminum foil (dark control) and leave the other exposed to ambient lab light. If the light-exposed sample shows more degradation than the dark control, your compound is photosensitive. This aligns with ICH Q1B guidelines, which state that light testing is a key part of stress testing.[10][11]

  • Investigate Oxidation: Prepare the solution using a buffer that has been degassed by sparging with nitrogen or argon. If this "deoxygenated" sample shows less degradation than one prepared under normal atmospheric conditions, your compound may be susceptible to oxidation.

  • Consider Microbial Contamination: If your buffer is not sterile, microbial growth could be altering the pH or producing enzymes that degrade the compound. Ensure you use sterile-filtered buffers for stability studies lasting more than a few hours.

Troubleshooting_Workflow Start New peaks observed in 24h benchtop sample Test_Photo Run Light vs. Dark Control Start->Test_Photo Result_Photo Degradation only in Light sample? Test_Photo->Result_Photo Conclusion_Photo Compound is Photosensitive. Protect from light. Result_Photo->Conclusion_Photo Yes Test_Oxidation Run Degassed vs. Aerated Control Result_Photo->Test_Oxidation No Result_Oxidation Degradation reduced in Degassed sample? Test_Oxidation->Result_Oxidation Conclusion_Oxidation Compound is sensitive to oxidation. Use degassed solvents. Result_Oxidation->Conclusion_Oxidation Yes

Caption: Workflow for diagnosing benchtop instability.

Section 3: Protocols for Systematic Stability Assessment

To definitively characterize the stability of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid, a forced degradation study is essential.[12][13] This involves intentionally stressing the molecule under various conditions to identify potential degradants and establish a stability-indicating analytical method.[14]

Protocol 1: Development of a Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is one that can accurately measure the decrease in the amount of the active compound while simultaneously detecting the increase in degradation products.[15]

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Starting Point Parameters:

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule reverse-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterCommon acidic modifier for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase.
Gradient 5% to 95% B over 5-7 minutesA generic screening gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
UV Detection Diode Array Detector (DAD)Collects full spectra to check for peak purity. Monitor at λmax.
MS Detection ESI+To confirm the mass of the parent compound and identify degradants.

Self-Validation: After running a stressed sample (e.g., acid-hydrolyzed), the method is considered "stability-indicating" if the parent peak is chromatographically resolved from all degradation product peaks with a resolution of >1.5.

Protocol 2: Forced Degradation Study Workflow

Objective: To investigate the stability of the molecule under hydrolytic, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[16] The goal is to achieve 5-20% degradation of the parent compound.[16]

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.

  • For each condition, dilute this stock into the stressor solution to a final concentration of ~0.1 mg/mL.

Step 2: Application of Stress Conditions

Stress ConditionReagent / ConditionTime Points (Example)Rationale
Acid Hydrolysis 0.1 M HCl at 60 °C2, 8, 24 hoursTo test susceptibility to acid-catalyzed degradation (e.g., oxetane opening).[13]
Base Hydrolysis 0.1 M NaOH at 60 °C2, 8, 24 hoursTo test for base-labile functional groups.
Oxidation 3% H₂O₂ at Room Temp2, 8, 24 hoursTo identify susceptibility to oxidative degradation.
Thermal 80 °C (in solution)24, 48, 72 hoursTo assess intrinsic thermal stability.
Photostability ICH Q1B Option II chamberOverall illumination of ≥1.2 million lux hours and ≥200 W·h/m² UV-ATo comply with regulatory standards for photostability testing.[17][18]
Control Sample in diluent at 4 °CMatched to longest time pointTo ensure degradation is due to the stressor, not the solvent or time.

Step 3: Sample Analysis

  • At each time point, pull an aliquot of the stressed sample.

  • If necessary, neutralize the acidic/basic samples with an equimolar amount of base/acid.

  • Dilute the sample with mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze by the stability-indicating HPLC-UV/MS method developed in Protocol 1.

Step 4: Data Interpretation

  • Calculate the percent degradation of the parent compound at each time point.

  • Determine the relative percentage of each degradation product.

  • Use MS data to propose structures for the major degradants.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Retrieved from [Link]

  • Marko, J. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2024). Separation Science. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid. (n.d.). Huatong Pharma. Retrieved from [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Grygorenko, O. O., et al. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from [Link]

  • Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Retrieved from [Link]

  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Retrieved from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PubMed Central. Retrieved from [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved from [Link]

  • Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ResearchGate. Retrieved from [Link]

  • 3-amino-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024). Veeprho. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Retrieved from [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. Retrieved from [Link]

  • core components of analytical method validation for small molecules-an overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2023). RSC Publishing. Retrieved from [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Retrieved from [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, yet achieving predictable regiocontrol remains a significant experimental hurdle. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you master the regioselectivity of your pyrazole syntheses.

The Core Challenge: Regioselectivity in the Knorr Pyrazole Synthesis

The most common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction known as the Knorr Pyrazole Synthesis.[1][2] When both the 1,3-dicarbonyl and the hydrazine are unsymmetrical, the reaction can produce two different regioisomeric products. Controlling which isomer is formed is critical, as different regioisomers can have vastly different biological activities.[3]

The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[4][5][6] The regiochemical outcome is determined by two key competing steps:

  • Initial Condensation: Which nitrogen atom of the substituted hydrazine (the more or less nucleophilic one) attacks which carbonyl group (the more or less electrophilic/sterically accessible one)?

  • Cyclization: The remaining free nitrogen attacks the second carbonyl group.

Understanding and manipulating the factors that influence these steps is the key to achieving high regioselectivity.

G cluster_start Reactants Reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine IntA Intermediate A (Attack at Carbonyl 1) Reactants->IntA Path A IntB Intermediate B (Attack at Carbonyl 2) Reactants->IntB Path B ProdA Regioisomer 1 IntA->ProdA ProdB Regioisomer 2 IntB->ProdB Cyclization/ Dehydration

Figure 1: Competing pathways in Knorr pyrazole synthesis leading to two possible regioisomers.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction of an unsymmetrical 1,3-diketone with methylhydrazine is giving a mixture of regioisomers. How can I favor the formation of a single product?

This is the most common issue in pyrazole synthesis. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions. By systematically adjusting these parameters, you can steer the reaction toward your desired isomer.

The Underlying Causality:

In methylhydrazine, the methyl-substituted nitrogen is more nucleophilic due to the electron-donating nature of the methyl group. However, the unsubstituted -NH2 group is less sterically hindered. Similarly, the two carbonyls of your diketone will have different electrophilicity and steric accessibility based on their substituents. The final product ratio is determined by which of these competing factors dominates.[4]

Troubleshooting Strategies:

1. Manipulate Reaction Conditions to Control the Dominant Pathway

The most powerful tool at your disposal is the control of reaction conditions. This allows you to switch between kinetic and thermodynamic control.[7][8]

  • Kinetic Control (Favors the Fastest-Formed Product): This regime is typically achieved at lower temperatures and shorter reaction times . The product distribution is determined by the difference in the activation energies of the competing pathways. The pathway with the lower activation energy will dominate.

  • Thermodynamic Control (Favors the Most Stable Product): This is achieved at higher temperatures and longer reaction times , allowing the initial products to potentially revert to intermediates and equilibrate to form the most thermodynamically stable final product.

G Reactants Reactants TS1 TS1 (Lower Ea) Reactants->TS1 TS2 TS2 (Higher Ea) Reactants->TS2 KineticProduct Kinetic Product (Less Stable) Reactants->KineticProduct  Low Temp  Short Time ThermoProduct Thermodynamic Product (More Stable) Reactants->ThermoProduct  High Temp  Long Time TS1->KineticProduct TS2->ThermoProduct y_axis Energy x_axis Reaction Coordinate origin origin->y_axis origin->x_axis r_level kp_level tp_level ts1_level ts2_level

Figure 2: Energy profile illustrating kinetic vs. thermodynamic control.

2. Leverage Solvent Effects for Enhanced Selectivity

Solvent choice can dramatically alter the regiochemical outcome. While ethanol is common, it often yields isomeric mixtures.

  • Field-Proven Insight: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been shown to dramatically increase regioselectivity in favor of a single isomer.[3] These solvents can modulate the reactivity of the intermediates through hydrogen bonding and polarity effects.

3. Exploit Substituent Effects (Electronic and Steric)

The inherent electronic and steric properties of your 1,3-dicarbonyl substituents are primary directors of regioselectivity.

  • Electronic Effects: A powerful electron-withdrawing group (EWG) like a trifluoromethyl (-CF3) group will make the adjacent carbonyl significantly more electrophilic. The initial nucleophilic attack will overwhelmingly occur at this position.[9]

  • Steric Effects: A bulky substituent (e.g., tert-butyl) will hinder attack at the nearby carbonyl. The less-hindered nitrogen of the hydrazine (-NH2) will preferentially attack the less-hindered carbonyl group.

Substituent on 1,3-Diketone (R-CO-CH₂-CO-R')PropertyDirecting Effect on Initial Hydrazine Attack
-CF₃ (Trifluoromethyl)Strong Electron-WithdrawingStrongly directs attack to the CF₃-adjacent carbonyl.
-Ph (Phenyl)Electron-Withdrawing (Inductive)Directs attack to the phenyl-adjacent carbonyl.
-CH₃ (Methyl)Electron-DonatingDeactivates adjacent carbonyl; attack occurs at the other carbonyl.
-t-Bu (tert-Butyl)Bulky/Steric HindranceHinders attack; directs attack to the less bulky side.

Table 1: Influence of 1,3-Diketone Substituents on Regioselectivity.

Q2: I've synthesized my pyrazole, but I'm unsure which regioisomer I have. How can I definitively determine the structure?

Ambiguous structural assignment is a common pitfall. While mass spectrometry confirms the molecular weight, it cannot distinguish between regioisomers. Unambiguous characterization is essential.

  • The Gold Standard: 2D NMR Spectroscopy: The most reliable method short of crystallography is Nuclear Overhauser Effect Spectroscopy (NOESY) . For an N-substituted pyrazole (e.g., N-methyl), a NOESY experiment will show a spatial correlation (a cross-peak) between the protons on the N-substituent and the protons of the substituent at the C5 position of the pyrazole ring. The absence of this correlation with the C3 substituent confirms the regiochemistry.[10]

  • Definitive Proof: Single-Crystal X-ray Diffraction: If you can grow a suitable crystal, X-ray crystallography provides an unequivocal 3D structure of your molecule, leaving no doubt as to its regiochemistry.

Q3: The Knorr synthesis is still giving me mixtures. Are there alternative synthetic strategies that offer higher intrinsic regioselectivity?

Yes, when classical methods are insufficient, other strategies can provide excellent regiocontrol.

  • [3+2] Cycloaddition Reactions: These methods construct the pyrazole ring with high predictability.

    • From Hydrazonyl Chlorides: The reaction of hydrazonyl chlorides with 1,3-dicarbonyl compounds can proceed with high regioselectivity.[11]

    • From Sydnones and Alkynes: A base-mediated [3+2] cycloaddition between sydnones and certain alkynes offers a modern and highly regioselective route to polysubstituted pyrazoles.[12]

    • From N-Arylhydrazones and Nitroolefins: This approach provides a regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles, avoiding the issues of symmetrical dicarbonyls.[13]

Experimental Protocol: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole

This protocol leverages the strong directing effect of a trifluoromethyl group to achieve high regioselectivity.

Materials:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione (TFBD)

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 5 mL per 1 mmol of diketone).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops). The acid protonates the carbonyl, increasing its electrophilicity and catalyzing the initial condensation.

  • Hydrazine Addition: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. The reaction may be slightly exothermic.

    • Causality Check: The highly electrophilic carbonyl adjacent to the -CF₃ group is the primary site of attack. The more nucleophilic, yet more sterically hindered, N-methyl group of methylhydrazine will attack this position, leading to the desired intermediate.

  • Reaction Monitoring (Kinetic Insight): Heat the reaction mixture to a gentle reflux (TFE boiling point ~78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours. Avoid unnecessarily long heating times to prevent potential side reactions.

  • Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic phase in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.

  • Characterization: Confirm the identity and regiochemistry of the product using ¹H NMR, ¹³C NMR, and crucially, a 2D-NOESY experiment to observe the correlation between the N-CH₃ protons and the ortho-protons of the C5-phenyl group.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. PharmaTutor. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2012). The Journal of Organic Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2002). The Journal of Organic Chemistry. [Link]

  • Knorr Pyrazole Synthesis. Thieme. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2005). ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI. [Link]

  • Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. (2020). Organic & Biomolecular Chemistry. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). ResearchGate. [Link]

  • Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Paal–Knorr synthesis of pyrroles. (2019). RGM College Of Engineering and Technology. [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2021). Organic & Biomolecular Chemistry. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2005). Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Data of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the ¹H NMR spectral data for 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in contemporary drug discovery. The presence of the strained oxetane ring, a desirable motif for improving physicochemical properties, coupled with the versatile pyrazole-4-carboxylic acid scaffold, makes this molecule a valuable building block. Understanding its structural features through NMR spectroscopy is paramount for its application and for the development of new chemical entities.

Due to the limited availability of publicly accessible, experimentally verified ¹H NMR data for 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid at the time of this publication, this guide presents a detailed, predicted spectrum based on established principles of NMR spectroscopy and data from closely related structural analogs. This predictive analysis is then compared with experimental data for relevant alternative compounds to provide a comprehensive understanding of the key structural-spectral correlations.

The Importance of the Oxetane Motif in Drug Discovery

The incorporation of an oxetane ring into drug candidates has become an increasingly popular strategy to modulate key properties such as solubility, metabolic stability, and lipophilicity. The strained four-membered ether introduces a degree of conformational constraint and can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets.[1] The analysis of its ¹H NMR spectrum is crucial for confirming its successful incorporation and for understanding its electronic environment within a larger molecule.

Predicted ¹H NMR Data for 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

The predicted ¹H NMR spectrum of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid is based on the additive effects of the oxetanyl and pyrazole-4-carboxylic acid moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH~12.5 - 13.5br s-
H5 (Pyrazole)~8.3s-
H3 (Pyrazole)~8.0s-
CH (Oxetane)~5.5p~6.5
CH₂ (Oxetane)~5.0t~6.5
Rationale for Predicted Chemical Shifts:
  • Carboxylic Acid Proton (COOH): The acidic proton of a carboxylic acid is characteristically found at a very downfield chemical shift, typically in the range of 10-13 ppm, due to strong deshielding and hydrogen bonding.[2][3]

  • Pyrazole Protons (H3 and H5): In unsubstituted 1H-pyrazole, the protons at positions 3 and 5 are equivalent and appear at ~7.7 ppm, while the H4 proton is at ~6.4 ppm.[4] In 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid, the C4 position is substituted with a carboxylic acid group, which is electron-withdrawing and will deshield the adjacent protons at C3 and C5. The N1-substitution with the oxetane ring will further influence the electronic environment. We predict the two pyrazole protons to be singlets and to appear downfield of their positions in unsubstituted pyrazole, likely in the 8.0-8.5 ppm region.

  • Oxetane Protons (CH and CH₂): The protons on the oxetane ring are in a more complex environment. The methine proton (CH) at the 3-position is attached to the nitrogen of the pyrazole ring, which will cause a significant downfield shift. The methylene protons (CH₂) will be diastereotopic and are expected to appear as a multiplet. Based on data for other 3-substituted oxetanes, the methine proton is predicted to be a pentet around 5.5 ppm, and the methylene protons are expected to be a triplet around 5.0 ppm.[1][5]

Comparative Analysis with Alternative Compounds

To contextualize the predicted data, it is instructive to compare it with the experimental ¹H NMR data of structurally related molecules.

Table 2: Experimental ¹H NMR Data for Comparative Compounds

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
1H-Pyrazole-4-carboxylic acid (in DMSO-d₆)H3, H58.13s-[6]
COOH12.8br s-[6]
Ethyl 1H-pyrazole-4-carboxylate (in CDCl₃)H3, H57.95s-[7]
CH₂ (Ethyl)4.33q7.1[7]
CH₃ (Ethyl)1.36t7.1[7]
3,3-Diphenyloxetane (in CDCl₃)CH₂4.88, 4.91d-[1]
Key Observations from the Comparison:
  • The chemical shifts of the pyrazole protons in the predicted spectrum of the target molecule are slightly downfield compared to 1H-pyrazole-4-carboxylic acid, which can be attributed to the electron-withdrawing nature of the N-oxetanyl substituent.

  • The esterification of the carboxylic acid in ethyl 1H-pyrazole-4-carboxylate results in a slight upfield shift of the pyrazole protons compared to the free acid, a typical electronic effect.

  • The methylene protons in 3,3-diphenyloxetane appear around 4.9 ppm.[1] The predicted downfield shift of the oxetane protons in our target molecule is a direct consequence of the attachment to the electronegative nitrogen atom of the pyrazole ring.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a standard operating procedure for the acquisition of ¹H NMR data for compounds similar to 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample.[8] b. Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the carboxylic acid and to observe the exchangeable COOH proton. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Use a 400 MHz (or higher) NMR spectrometer. b. Tune and match the probe for ¹H observation. c. Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the TMS signal is recommended.

3. Data Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments). b. Spectral Width: 16 ppm (centered around 6 ppm). c. Acquisition Time: ~2-3 seconds. d. Relaxation Delay (d1): 5 seconds to allow for full relaxation of all protons, including the slowly relaxing carboxylic acid proton. e. Number of Scans: 16-64, depending on the sample concentration. f. Temperature: 298 K.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum manually. c. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm. d. Integrate all signals. e. Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

cluster_mol 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid mol mol

Caption: Molecular structure of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid.

cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) setup Spectrometer Setup (400 MHz, Tune & Shim) prep->setup acq Data Acquisition (zg30, 16 scans, d1=5s) setup->acq proc Data Processing (FT, Phasing, Calibration) acq->proc analysis Spectral Analysis (δ, J, Multiplicity) proc->analysis

Caption: A streamlined workflow for acquiring ¹H NMR data.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid. By comparing this predicted data with experimental data from analogous structures, we can confidently assign the key resonances and understand the electronic interplay between the oxetane and pyrazole-4-carboxylic acid moieties. The provided experimental protocol offers a robust method for obtaining high-quality ¹H NMR data for this and similar compounds, which is essential for the advancement of research and development in medicinal chemistry. As more experimental data becomes available, this guide will serve as a valuable reference for its interpretation.

References

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl-. [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • ResearchGate. (n.d.). H NMR (400 MHz) chemical shifts (d ppm) in CDCl3 for oxetane derivatives. [Link]

  • MDPI. (2020). Chemical Space Exploration of Oxetanes. [Link]

  • Combe, S., et al. (n.d.). 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid. [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Collection of Czechoslovak Chemical Communications. (n.d.). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. [Link]

  • ResearchGate. (2025, October 25). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid: A Comparative Analysis of 13C NMR and Complementary Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. Molecules such as 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid, a compound featuring a unique combination of a pyrazole core, an oxetane ring, and a carboxylic acid moiety, present an interesting analytical challenge. This guide provides an in-depth analysis of the utility of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this compound. Furthermore, we will explore a comparative framework, integrating complementary analytical techniques to ensure comprehensive and unequivocal structure elucidation, a critical step for regulatory submission and intellectual property protection.

The Central Role of ¹³C NMR in Structural Analysis

¹³C NMR spectroscopy is a powerful, non-destructive technique that provides invaluable information about the carbon framework of a molecule.[1] Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.[2] This sensitivity allows us to differentiate between carbons in various functional groups and substitution patterns, making it an essential tool for confirming the connectivity of a synthesized molecule.

Predicted ¹³C NMR Spectrum of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict the approximate chemical shifts of each carbon atom by leveraging extensive databases and published literature on analogous structures. The predicted chemical shifts are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Oxetane Ring
C'2, C'4~ 70-80Carbons adjacent to the oxygen atom in the strained oxetane ring are expected to be significantly deshielded.
C'3~ 40-50The methine carbon of the oxetane ring, attached to the pyrazole nitrogen, will be influenced by both the ring strain and the electronegativity of the nitrogen.
Pyrazole Ring
C3~ 140-150The carbon atom of the pyrazole ring adjacent to two nitrogen atoms and bearing no protons is expected to be in this downfield region.[3]
C4~ 110-120This carbon is attached to the carboxylic acid group, which will influence its chemical shift.
C5~ 135-145The chemical shift of this carbon is influenced by the adjacent nitrogen atom and the substitution at N1.[4]
Carboxylic Acid
-COOH~ 165-175The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[5][6]

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure solubility and minimize signal overlap with the analyte.[7]

  • Instrument Setup: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and sensitivity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be utilized.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is crucial for obtaining accurate signal intensities, especially for quaternary carbons.

    • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a sufficient number of scans (typically ranging from 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.[1]

    • Spectral Width: A spectral width of approximately 250 ppm is generally sufficient to encompass all expected carbon signals.

  • Data Processing: The acquired free induction decay (FID) is then Fourier transformed, phased, and baseline corrected to yield the final ¹³C NMR spectrum.

Beyond a Single Dimension: The Power of a Multi-technique Approach

While ¹³C NMR provides a robust carbon backbone "fingerprint," its full potential is realized when used in conjunction with other analytical techniques. This integrated approach is essential for the unambiguous assignment of all signals and the complete confirmation of the proposed structure.

The Indispensable Role of ¹H NMR

Proton (¹H) NMR is the initial and most fundamental NMR experiment performed. It provides information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The integration of ¹H NMR data with ¹³C NMR data is a powerful combination for structural elucidation.

Unveiling Connectivity with 2D NMR Spectroscopy

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are invaluable for resolving spectral overlap and establishing definitive correlations between nuclei.[8][9]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the proton spin systems within the oxetane and pyrazole rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[10] This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons, such as the C3, C4, and the carboxylic acid carbon in our target molecule.[11]

Below is a workflow diagram illustrating how these NMR techniques are synergistically employed for comprehensive structural elucidation.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structural Confirmation H1_NMR ¹H NMR (Proton Environments & Coupling) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC Correlates protons to carbons HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC Correlates protons to carbons C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid COSY->Structure Confirms proton network HSQC->Structure Assigns protonated carbons HMBC->Structure Assigns quaternary carbons & confirms connectivity

Caption: Workflow for the comprehensive structural elucidation of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid using a combination of 1D and 2D NMR techniques.

Orthogonal Verification with Mass Spectrometry

Mass spectrometry (MS) provides a complementary and essential piece of the analytical puzzle by determining the molecular weight of the compound and offering insights into its fragmentation patterns.[12] For 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition, providing a high degree of confidence in the molecular formula. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure, with characteristic losses of fragments such as the carboxylic acid group (-45 Da) or cleavage of the oxetane ring.[13][14]

Conclusion: An Integrated Approach for Unwavering Confidence

References

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • A Guide to 13C NMR Chemical Shift Values - Compound Interest. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]

  • Chemical Space Exploration of Oxetanes - MDPI. Available at: [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available at: [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study - SciSpace. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Publications. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available at: [Link]

  • Structure Elucidation by NMR - NMR Service | ETH Zurich. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as pivotal targets in modern drug discovery, particularly in oncology.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cell growth, proliferation, and survival. The development of small molecule inhibitors that can selectively modulate kinase function represents a cornerstone of targeted therapy.

Within the expansive chemical space of kinase inhibitors, the pyrazole scaffold has established itself as a "privileged structure."[2] This designation stems from its remarkable versatility, synthetic accessibility, and its proven ability to form key interactions within the ATP-binding pocket of a wide range of kinases.[2] From the JAK inhibitor Ruxolitinib to the ALK/MET inhibitor Crizotinib, pyrazole-based drugs have demonstrated significant clinical success, underscoring the importance of robust and reliable in vitro evaluation methods to identify and characterize novel candidates within this chemical class.

This guide provides an in-depth comparison of common in vitro methodologies for the evaluation of pyrazole-based kinase inhibitors. It is designed to equip researchers with the technical knowledge and practical insights required to design, execute, and interpret these critical assays, ultimately enabling the selection of promising lead compounds for further development.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

A critical step in the early-stage drug discovery process is to understand the potency and selectivity profile of a novel inhibitor in comparison to existing molecules. This section provides a comparative overview of two well-characterized, clinically approved pyrazole-based kinase inhibitors: Ruxolitinib and Crizotinib. The data presented here is illustrative of the types of information generated in a typical kinase inhibitor profiling campaign.

Table 1: Kinase Selectivity Profile of Ruxolitinib

Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2).[3][4] Its efficacy in treating myeloproliferative neoplasms is attributed to the suppression of the constitutively active JAK-STAT signaling pathway.[3]

Kinase TargetIC50 (nM)Fold Selectivity vs. JAK1/2
JAK1 3.3 -
JAK2 2.8 -
TYK2~18~6
JAK3>400>130

Data compiled from Tocris Bioscience.

Interpretation: The data clearly demonstrates Ruxolitinib's high potency against JAK1 and JAK2, with significantly lower activity against other members of the JAK family, highlighting its selectivity.

Table 2: Kinase Selectivity Profile of Crizotinib

Crizotinib is an ATP-competitive small-molecule inhibitor targeting ALK and c-Met kinases.[5] Its clinical utility is most prominent in the treatment of non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[5]

Kinase TargetIC50 (nM)
ALK ~25
c-Met ~5-20
ROS1Potent Inhibitor
RONPotent Inhibitor
AXLModerate Inhibitor
TYRO3Moderate Inhibitor
MERModerate Inhibitor

Data compiled from multiple sources.[2][5][6]

Interpretation: Crizotinib exhibits potent inhibition of its primary targets, ALK and c-Met.[5] It also demonstrates activity against other receptor tyrosine kinases, a factor to consider when evaluating its overall biological effects.[2]

Core Methodologies for In Vitro Kinase Profiling

The in vitro evaluation of kinase inhibitors typically involves a tiered approach, starting with primary screening to determine potency against the target of interest, followed by broader selectivity profiling against a panel of kinases. A variety of assay formats are available, each with its own set of advantages and disadvantages.[7] The choice of assay depends on factors such as the specific research question, throughput requirements, and available instrumentation.[8]

The Logic of Assay Selection

The initial choice of assay format is a critical decision point in the experimental workflow. For high-throughput screening (HTS) of large compound libraries, speed, simplicity, and cost-effectiveness are paramount. In this context, luminescence-based assays like ADP-Glo™ are often favored. For more detailed mechanistic studies or for profiling smaller sets of compounds, technologies like HTRF® or microfluidic mobility shift assays provide a good balance of throughput and data quality. Radiometric assays, while considered a "gold standard" for their direct measurement of phosphorylation, are often reserved for validation studies due to safety and disposal considerations.

Assay_Selection_Logic Start Start: Characterize Pyrazole Inhibitor Question Primary Goal? Start->Question HTS High-Throughput Screening (Large Library) Question->HTS Potency Profiling Selectivity Profiling (Focused Set) Question->Profiling Selectivity Mechanism Mechanistic Studies (Detailed Analysis) Question->Mechanism Mode of Action Assay_HTS Luminescence-Based Assays (e.g., ADP-Glo™) HTS->Assay_HTS Assay_Profiling HTRF® or Microfluidic Assays (e.g., KinEASE™, Caliper) Profiling->Assay_Profiling Assay_Mechanism Radiometric or Biophysical Assays (e.g., ³²P-ATP, SPR) Mechanism->Assay_Mechanism

Caption: Decision tree for selecting an appropriate in vitro kinase assay format.

Experimental Protocols

This section provides detailed, step-by-step protocols for three widely used non-radiometric in vitro kinase assays.

Luminescence-Based Kinase Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is directly proportional to the kinase activity.[9]

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare the Kinase Dilution Buffer, Substrate Solution, and ATP Solution according to the manufacturer's instructions.[10]

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the protocol.[11] It is crucial to allow all reagents to equilibrate to room temperature before use.[11]

  • Kinase Reaction Setup (384-well plate format):

    • Add 2.5 µL of the test compound (at various concentrations) or vehicle (e.g., DMSO) to the appropriate wells.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Mix the plate gently and incubate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[9]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.[9]

    • Incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection A Add Inhibitor/Vehicle B Add Kinase/Substrate Mix A->B C Add ATP to Initiate B->C D Incubate (30-60 min) C->D E Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) D->E F Incubate (40 min) E->F G Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) F->G H Incubate (30-60 min) G->H I Measure Luminescence H->I

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay: KinEASE™

The HTRF® KinEASE™ assay is a versatile, fluorescence-based method for measuring kinase activity.[12] It utilizes a universal biotinylated substrate and a phosphorylation-specific antibody labeled with a europium cryptate donor.[12] When the substrate is phosphorylated, the antibody binds, bringing the donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal.[12] The intensity of the HTRF signal is proportional to the level of substrate phosphorylation.[12]

Protocol: HTRF® KinEASE™ Assay

  • Reagent Preparation:

    • Prepare the kinase buffer, biotinylated substrate, and ATP solution as recommended by the manufacturer.[13]

    • Prepare the HTRF detection reagents: the europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.[13]

  • Kinase Reaction Setup (384-well plate format):

    • Dispense 2 µL of the test compound or vehicle into the assay plate.

    • Add 4 µL of the kinase solution.

    • Add 4 µL of the biotinylated substrate/ATP mixture to start the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of the HTRF detection reagent mixture (containing both the donor and acceptor) to each well to stop the reaction and initiate signal development.

    • Incubate for 60 minutes at room temperature to allow for the formation of the immunocomplex.[13]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).

    • The HTRF ratio (665 nm / 620 nm * 10,000) is calculated, which is proportional to the kinase activity.

Microfluidic Mobility Shift Assay: Caliper LabChip®

The Caliper LabChip® assay is a high-precision method that directly measures the conversion of a substrate to a phosphorylated product.[14] The assay relies on the electrophoretic separation of a fluorescently labeled peptide substrate from its phosphorylated product in a microfluidic chip. The change in charge upon phosphorylation leads to a difference in mobility, allowing for the quantification of both species.

Protocol: Caliper LabChip® Kinase Assay

  • Reagent and Chip Preparation:

    • Prepare the kinase reaction buffer, fluorescently labeled peptide substrate, and ATP solution.

    • Allow the LabChip and all reagents to equilibrate to room temperature for at least 20 minutes before use.[14]

    • Prime the microfluidic chip with the appropriate gel and buffer solutions as per the instrument's protocol.[14]

  • Kinase Reaction Setup (384-well plate format):

    • Add the test compound or vehicle to the wells.

    • Add the kinase and substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate for the desired reaction time at a controlled temperature.

    • Stop the reaction by adding a stop solution containing EDTA.

  • Data Acquisition:

    • Place the assay plate into the LabChip instrument.

    • The instrument's sipper aspirates a small volume from each well into the microfluidic chip.

    • An electric field is applied, separating the substrate and product based on their electrophoretic mobility.

    • The fluorescence of both the substrate and product peaks is detected, and the percent conversion is calculated.

Data Interpretation and Analysis: Beyond the IC50

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying an inhibitor's potency.[7] It is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve. However, a comprehensive evaluation of a kinase inhibitor requires looking beyond a single IC50 value.

Quantifying Selectivity

A key goal in kinase inhibitor development is to achieve selectivity for the target kinase over other kinases to minimize off-target effects.[15] Several metrics have been developed to quantify selectivity from large-scale kinase profiling data.

  • Selectivity Score (S-score): This is a simple and widely used metric. It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[15] A lower S-score indicates a more selective inhibitor.[15]

  • Gini Coefficient: Borrowed from economics, the Gini coefficient provides a more nuanced measure of selectivity that does not rely on an arbitrary cutoff.[2][15] It quantifies the inequality of inhibitor potency across the kinome, with a value of 1 representing perfect selectivity (inhibition of a single kinase) and 0 representing no selectivity (equal inhibition of all kinases).[16]

The Influence of ATP Concentration

It is crucial to consider the ATP concentration used in the assay, as most kinase inhibitors are ATP-competitive. The measured IC50 value is dependent on the ATP concentration.[15] Assays performed at low ATP concentrations (at or below the Km for ATP) will yield lower IC50 values, which may not be representative of the inhibitor's potency in the cellular environment where ATP concentrations are much higher (in the millimolar range).[15] Therefore, it is often recommended to perform assays at a physiological ATP concentration (e.g., 1 mM) to obtain more biologically relevant data.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, ALK, c-Met) RAS RAS Receptor->RAS Activates PI3K PI3K Receptor->PI3K Activates JAK JAK Receptor->JAK Activates Ligand Growth Factor (Ligand) Ligand->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, etc.) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Transcription Regulates STAT STAT JAK->STAT STAT->Transcription Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->Receptor Inhibitor->JAK

Caption: A simplified representation of common kinase signaling pathways targeted by pyrazole-based inhibitors.

Troubleshooting Common Issues in In Vitro Kinase Assays

Even with well-established protocols, unexpected results can arise. This section addresses some common pitfalls and provides troubleshooting suggestions.

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal - Inactive enzyme or substrate- Omission of a key reagent- Incorrect buffer conditions (pH, cofactors)- Incompatible assay components- Verify enzyme and substrate activity with positive controls.- Double-check the protocol and reagent addition steps.- Optimize buffer components.- Ensure all reagents are compatible with the chosen assay format.
High Background Signal - Autophosphorylation of the kinase- Contaminated reagents- Non-specific binding of antibodies (in immunoassays)- Compound fluorescence (in fluorescence-based assays)- Optimize enzyme concentration and reaction time.- Use fresh, high-quality reagents.- Include appropriate blocking agents.- Screen compounds for intrinsic fluorescence and use appropriate controls.
Poor Z'-factor - High variability in replicates- Low signal-to-background ratio- Check pipetting accuracy and precision.- Optimize assay conditions (enzyme/substrate concentrations, incubation times) to maximize the assay window.- Ensure thorough mixing of reagents.
Inconsistent IC50 Values - Compound solubility issues- Time-dependent inhibition- Variation in ATP concentration between experiments- Check compound solubility in the assay buffer.- Perform pre-incubation experiments to assess time-dependent effects.- Maintain a consistent and well-documented ATP concentration.

Conclusion

The in vitro evaluation of pyrazole-based kinase inhibitors is a multifaceted process that requires a deep understanding of the underlying biology, assay technologies, and data analysis principles. By carefully selecting the appropriate assay format, meticulously executing the experimental protocols, and thoughtfully interpreting the data, researchers can effectively identify and characterize promising drug candidates. This guide provides a solid foundation for these endeavors, empowering scientists to navigate the complexities of kinase inhibitor discovery and contribute to the development of the next generation of targeted therapies.

References

  • Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), pp.7898-7914.
  • Uitdehaag, J. C. M. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), pp.858-876.
  • Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Inglese, J. et al. (2002). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Alpha, B. et al. (2005). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Cisbio Bioassays.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Anastassiadis, T. et al. (2011). A public resource of quantitative dose-response curves for 178 kinase inhibitors in 300 human cancer cell lines. Nature Biotechnology, 29(11), pp.1039-1045.
  • Promega Corporation. (2022). ADP-Glo™ Lipid Kinase Systems Technical Manual #TM365.
  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of Medicinal Chemistry, 50(23), pp.5773-5779.
  • Davis, M. I. et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), pp.1046-1051.
  • Bantscheff, M. et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), pp.1035-1044.
  • Fabian, M. A. et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
  • BellBrook Labs. (2025).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • BMG LABTECH. (2020). Kinase assays.
  • Cisbio Bioassays. (n.d.).
  • Promega Corporation. (n.d.).
  • Cell Signaling Technology. (n.d.).
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Revvity. (2025). LabChip® GX DNA Assay Dual Protocol Quick Guide.
  • Camidge, D. R. et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology, 13(10), pp.1011-1019.
  • O'Hare, T. et al. (2011). Gini coefficients as a single value metric to define chemical probe selectivity. Journal of Medicinal Chemistry, 54(24), pp.8358-8366.
  • Chodera Lab. (n.d.). wetlab-protocols/Caliper-LabChip-GXII/Caliper-LabChip-protein-protocol.md at master · choderalab/wetlab-protocols. GitHub.
  • Tocris Bioscience. (n.d.). Ruxolitinib.
  • Gao, Y. et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor-related toxicities. Toxicological Sciences, 133(2), pp.302-313.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
  • Abcam. (n.d.).
  • Marshall Scientific. (n.d.). LabChip XT/XTe User Manual.
  • Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide.
  • Cell Signaling Technology. (n.d.).
  • Santos, F. P. S. & Verstovsek, S. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology, 8(9), pp.1069-1081.
  • Wodicka, L. M. et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), pp.1241-1249.
  • Digital WPI. (2005).
  • Incyte Corporation. (n.d.).
  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Kandasamy, K. et al. (2013). Signaling Network Map of Endothelial TEK Tyrosine Kinase. Journal of Signal Transduction, 2013, 150326.
  • Revvity. (n.d.). HTRF KinEASE-TK kit.
  • Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
  • Oreate AI. (2026). Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity.

Sources

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Carboxylic Acids with Oxetan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In contemporary drug discovery, the carboxylic acid moiety is a ubiquitous functional group, prized for its ability to engage in potent hydrogen bonding interactions with biological targets. However, its inherent acidity and associated physicochemical properties often present significant challenges, including poor membrane permeability, rapid metabolic clearance through the formation of acyl glucuronides, and potential for off-target toxicities.[1][2][3] This has led medicinal chemists to explore a variety of bioisosteric replacements to mitigate these liabilities while preserving or enhancing biological activity. Among the emerging and promising surrogates is the oxetan-3-ol group.[4][5][6]

This guide provides a comprehensive comparison of carboxylic acids and oxetan-3-ols as bioisosteres, offering experimental data, detailed protocols, and the scientific rationale behind this strategic replacement in drug design.

The Rationale: Swapping Acidity for Favorable Physicochemical Properties

The core principle behind replacing a carboxylic acid with an oxetan-3-ol lies in mimicking the hydrogen bonding capabilities of the former while fundamentally altering the molecule's electronic and lipophilic character. A carboxylic acid (pKa ~4-5) is largely ionized at physiological pH, rendering it polar and often hindering its ability to cross cellular membranes.[7] In contrast, the oxetan-3-ol is a non-ionizable, neutral functional group with a significantly higher pKa, which dramatically increases its lipophilicity and membrane permeability.[2][4]

The oxetane ring, a four-membered ether, is not merely a passive spacer. Its strained ring system imparts unique conformational constraints and electronic properties. The oxygen atom can act as a hydrogen bond acceptor, and the hydroxyl group can act as both a hydrogen bond donor and acceptor, thus mimicking the key interactions of a carboxylic acid.[5][8]

G cluster_0 Carboxylic Acid Moiety cluster_1 Oxetan-3-ol Bioisostere Carboxylic_Acid R-COOH Properties_CA Low pKa (~4-5) High Polarity Poor Permeability Metabolic Liability (Acyl Glucuronides) Carboxylic_Acid->Properties_CA leads to Oxetan_3_ol R-Oxetan-3-ol Carboxylic_Acid->Oxetan_3_ol Bioisosteric Replacement Properties_Oxetanol High pKa (Neutral) Increased Lipophilicity Enhanced Permeability Improved Metabolic Stability Oxetan_3_ol->Properties_Oxetanol leads to

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

The decision to employ a bioisosteric replacement is driven by data. The following table summarizes a comparison of key physicochemical properties for hydrocinnamic acid and its oxetan-3-ol analogue, as well as for the well-known NSAID, ibuprofen, and its corresponding oxetane derivative.

PropertyHydrocinnamic Acid2-(Oxetan-3-yl)ethanolIbuprofen2-(4-(2-methylpropyl)phenyl)propan-1-ol
Structure Ph-CH₂CH₂-COOHPh-CH₂CH₂-(Oxetan-3-ol)(CH₃)₂CHCH₂-Ph-CH(CH₃)-COOH(CH₃)₂CHCH₂-Ph-CH(CH₃)-(Oxetan-3-ol)
pKa ~4.7Not Ionizable~4.9Not Ionizable
LogD at pH 7.4 -0.49[2]2.07[2]Ionized and less lipophilicMostly neutral and more lipophilic[9]
Permeability (logPapp) -5.79[2]-5.08[2]Lower permeabilityHigher permeability[4][9]
Metabolic Fate Prone to glucuronidationAvoids acyl glucuronide formation[1]Prone to glucuronidationAvoids acyl glucuronide formation[7]

As the data indicates, the oxetan-3-ol replacement consistently leads to a significant increase in lipophilicity (LogD at pH 7.4) and enhanced membrane permeability (logPapp).[2] This is a direct consequence of replacing an acidic, ionizable group with a neutral, non-ionizable one. Such a modification can be particularly advantageous for drugs targeting the central nervous system (CNS), where brain penetration is a critical challenge.[4]

Case Study: The Ibuprofen Analogue

A compelling example of the successful application of this bioisosteric replacement is the modification of ibuprofen.[2][4] Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. Researchers synthesized an ibuprofen analogue where the carboxylic acid was replaced by an oxetan-3-ol.[4]

The resulting compound not only retained its inhibitory activity against the COX pathway but also, unexpectedly, exhibited inhibitory activity against the 5-lipoxygenase (5-LOX) pathway.[4] This dual inhibition profile was not observed with ibuprofen itself or with other acidic bioisosteric replacements like tetrazoles.[4] This finding underscores that a bioisosteric replacement can do more than just modulate pharmacokinetic properties; it can also fine-tune the pharmacodynamic profile of a compound, potentially leading to novel therapeutic applications.

G

Experimental Protocols

Synthesis of an Oxetan-3-ol Analogue

The synthesis of oxetan-3-ol derivatives can be achieved through various routes. A common and reliable method involves the Grignard addition to oxetan-3-one.[4] Below is a generalized protocol for the synthesis of an oxetan-3-ol analogue from a suitable alkyl halide precursor.

Step 1: Preparation of the Grignard Reagent

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to initiate the reaction.

  • In the dropping funnel, dissolve the appropriate alkyl halide (e.g., 2-(4-(2-methylpropyl)phenyl)propyl chloride for the ibuprofen analogue) (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the alkyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the magnesium is consumed.

Step 2: Grignard Addition to Oxetan-3-one

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve oxetan-3-one (1.1 equivalents) in anhydrous THF and add it dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxetan-3-ol analogue.[4]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to assess the passive permeability of compounds across an artificial membrane, serving as a model for intestinal absorption or blood-brain barrier penetration.

  • Preparation of Donor Plate: Prepare a solution of the test compound (carboxylic acid and oxetan-3-ol analogue) at a concentration of 10 mM in a suitable co-solvent (e.g., DMSO). Dilute this stock solution into a buffer at pH 7.4 to a final concentration of 100 µM. Add this solution to the wells of a 96-well donor plate.

  • Membrane Coating: Coat the membrane of a 96-well acceptor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Assembly: Place the acceptor plate on top of the donor plate, ensuring the coated membrane is in contact with the donor solution.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation: Pe = [-ln(1 - [C_A]/[C_eq])] * (V_D * V_A) / ((V_D + V_A) * A * t) where [C_A] is the concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

Conclusion

The bioisosteric replacement of carboxylic acids with oxetan-3-ol is a powerful strategy in modern medicinal chemistry.[4][6] This substitution effectively addresses the pharmacokinetic liabilities associated with the acidic nature of carboxylic acids, such as poor permeability and metabolic instability, by introducing a neutral, more lipophilic, and metabolically robust surrogate.[1][2] The case of the ibuprofen analogue demonstrates that this strategy can not only improve drug-like properties but also uncover novel pharmacological activities.[4] As with any bioisosteric replacement, the success is context-dependent and requires careful experimental validation. However, the growing body of evidence supports the oxetan-3-ol as a valuable addition to the medicinal chemist's toolbox for designing safer and more effective therapeutics.

References

  • Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC. (2023-09-15). Available at: [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - NIH. Available at: [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24). Available at: [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications. (2023-07-18). Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns | Request PDF - ResearchGate. Available at: [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. Available at: [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. Available at: [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres - CORA. (2022-01-03). Available at: [Link]

  • Study on Synthesis Of Oxetan-3-ol - ResearchGate. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016-09-15). Available at: [Link]

  • Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang - Atlantis Press. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters - ACS Publications. (2022-06-29). Available at: [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. - eScholarship.org. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. The proper disposal of a novel compound like 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid is not merely a logistical task; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule—a common scenario for research chemicals—this protocol is built upon a foundation of chemical first principles, data from structurally similar analogs, and established regulatory standards. The primary directive is to treat novel compounds with a high degree of caution, assuming a hazard profile informed by their constituent functional groups.

Disclaimer: This document provides expert guidance based on available data. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding. Local, state, and federal regulations are paramount, and your EHS office is the final authority on disposal procedures at your facility.

Section 1: Hazard Assessment and Characterization

The fundamental principle of safe disposal is a thorough understanding of the potential hazards. Since the toxicological properties of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid have not been fully investigated, we must infer its hazard profile from its structural components: the pyrazole carboxylic acid core and the oxetane ring.

  • Pyrazole Carboxylic Acid Analogs: Compounds in this family are consistently documented as skin and eye irritants.[1][2][3] Many also present risks of respiratory irritation and may be harmful if swallowed.[3]

  • Oxetane Analogs: The oxetane moiety, specifically oxetane-3-carboxylic acid, is also classified as a skin and eye irritant and may cause respiratory irritation.[4]

  • Environmental Hazards: Pyrazole derivatives can be harmful to aquatic life, and a precautionary approach is essential to prevent environmental release.[5][6]

Based on this analysis, we will proceed with the conservative assumption that 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid possesses similar hazards.

Table 1: Inferred Hazard Profile and GHS Classification
Hazard CategoryGHS ClassificationRationale & Supporting Evidence
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Inferred from pyrazole carboxylic acid analogs.[3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Consistent classification for both pyrazole and oxetane carboxylic acid analogs.[1][2][4]
Serious Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)Consistent classification for both pyrazole and oxetane carboxylic acid analogs.[1][2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Common hazard for pyrazole and oxetane analogs.[1][3][4]

Section 2: Pre-Disposal Safety and Spill Management

Prior to handling the chemical for disposal, ensure all necessary safety measures are in place. The causality here is simple: preventing exposure is the most effective safety protocol.

Personal Protective Equipment (PPE) & Engineering Controls
  • Hand Protection: Wear nitrile or other chemically resistant gloves.[7]

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Body Protection: A standard laboratory coat is required.[3]

  • Engineering Controls: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to mitigate inhalation risks.[1][2]

Spill Management Protocol

Accidents can happen, and a pre-validated spill response plan is crucial.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain & Absorb: For a small spill of the solid, gently cover with a dry, inert absorbent material like vermiculite or sand. Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.

  • Report: Notify your EHS department of the spill, regardless of its size.

Section 3: The Core Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid waste.

Step 1: Waste Classification

As a research chemical with known irritant properties based on its analogs, this compound must be classified as hazardous chemical waste .[8][9] Under the Resource Conservation and Recovery Act (RCRA), wastes exhibiting characteristics of toxicity (in this case, inferred from "harmful if swallowed" and irritant data) are deemed hazardous.[8] Do not make an independent, non-hazardous determination.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • Collect waste 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid in a dedicated waste container.[10]

  • DO NOT mix this waste with:

    • Halogenated or non-halogenated solvents.

    • Acids, bases, or oxidizers.

    • Aqueous waste.

    • Sharps or biologically active waste.

Step 3: Containerization and Labeling

The waste container serves as the primary containment vessel until final disposal.

  • Container Selection: Use a sealable, leak-proof container made of a chemically compatible material (e.g., a high-density polyethylene (HDPE) bottle or jar).

  • Labeling: The container must be labeled clearly and immediately upon the first addition of waste.[11] The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid ".

    • An indication of the hazards (e.g., "Irritant," "Toxic") and/or the appropriate GHS pictograms (e.g., an exclamation mark).[3]

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11]

  • Keep the waste container tightly sealed at all times, except when adding waste.

  • Store the container in a secondary containment bin to catch any potential leaks.

  • The SAA should be away from drains and high-traffic areas.

Step 5: Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1]

  • The only acceptable disposal method is through your institution's EHS-managed hazardous waste program.

  • Arrange for a pickup by your EHS department or their contracted waste vendor.

  • The anticipated final disposal method will be high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][12]

Diagram 1: Disposal Workflow

This diagram illustrates the decision-making process for proper disposal.

G start Waste Generated (Solid or Contaminated Items) classify Step 1: Classify as Hazardous Waste start->classify segregate Step 2: Segregate in Dedicated Container classify->segregate label Step 3: Label Container 'Hazardous Waste' + Chemical Name segregate->label store Step 4: Store in SAA (Sealed, Secondary Containment) label->store ehs_pickup Step 5: Arrange Pickup via Institutional EHS store->ehs_pickup end Final Disposal (Incineration at TSDF) ehs_pickup->end

Caption: Decision workflow for the disposal of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid.

Section 4: Decontamination of Empty Containers

Empty containers that once held 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid must also be managed as hazardous waste until properly decontaminated.

Protocol for Empty Container Decontamination
  • Work in a Fume Hood: Perform all rinsing steps inside a chemical fume hood while wearing appropriate PPE.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol, methanol, or acetone).[5]

  • Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste. [5] This rinsate should be placed in a appropriately labeled container for halogenated or non-halogenated solvent waste, as directed by your EHS office.

  • Deface Label: After the triple rinse, completely remove or deface the original chemical label on the container.

  • Final Disposal: The decontaminated container can now be disposed of in the appropriate solid waste stream, such as laboratory glass waste.[5]

By adhering to this comprehensive guide, you ensure that the disposal of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • 1H-pyrazole-4-carboxylic acid, 1-(3-Methoxyphenyl)- Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet. Angene Chemical. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Chemical Waste. The University of Texas Health Science Center at Houston (UTHSC). [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Pyrazole - Substance Information. European Chemicals Agency (ECHA). [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.